Fgfr4-IN-21
Description
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Propriétés
Formule moléculaire |
C23H18N4O3 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-[6-[2-(4-methoxyphenyl)ethynyl]pyridazin-3-yl]-2-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C23H18N4O3/c1-3-22(28)24-20-7-5-4-6-19(20)23(29)25-21-15-12-17(26-27-21)11-8-16-9-13-18(30-2)14-10-16/h3-7,9-10,12-15H,1H2,2H3,(H,24,28)(H,25,27,29) |
Clé InChI |
LLQYTWVAHBLSHB-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Fgfr4-IN-21: An In-Depth Technical Guide to a Selective FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a significant therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[1][2] This pathway plays a crucial role in cell proliferation, migration, and metabolism.[3] The development of selective inhibitors for FGFR4 is a key strategy to disrupt this oncogenic signaling. Fgfr4-IN-21 (also reported as compound 4c) is a potent and highly selective inhibitor of FGFR4, identified through a build-up fragment strategy.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, the signaling context, and detailed experimental protocols relevant to its evaluation.
This compound: Core Properties and Mechanism of Action
This compound was developed as a potent inhibitor of FGFR4 with high selectivity against other members of the FGFR family.[1] While its precise binding mechanism has not been explicitly detailed in published literature, many selective FGFR4 inhibitors achieve their specificity by covalently targeting a unique cysteine residue (Cys552) in the hinge region of the FGFR4 kinase domain. This residue is not present in FGFR1, FGFR2, or FGFR3, which have a tyrosine at the equivalent position, providing a structural basis for selective inhibition.[3][4]
FGFR4 Signaling Pathway
The binding of the ligand, primarily FGF19, and the co-receptor β-Klotho to FGFR4 induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways including RAS-RAF-MAPK and PI3K-AKT, promoting cell survival and proliferation. This compound acts by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.
Quantitative Data
The following tables summarize the available quantitative data for this compound and comparable selective FGFR4 inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound (Compound 4c)
| Target | IC50 (nM) | % Inhibition @ 1 µM |
| FGFR4 | 33 | 97% |
| FGFR1 | Not Reported | 3% |
| FGFR2 | Not Reported | 1% |
| FGFR3 | Not Reported | 0% |
| Data sourced from Kim et al., 2024.[1][5] |
Table 2: Metabolic Stability of this compound (Compound 4c)
| Species | Microsomal Stability (% Remaining after 30 min) |
| Human | 49.8% |
| Mouse | 25.2% |
| Data sourced from Kim et al., 2024.[1] |
Table 3: Comparative In Vitro Potency of Selective FGFR4 Inhibitors
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| This compound | 33 | Not Reported | Not Reported | Not Reported |
| Fisogatinib (BLU-554) | 5 | 624 | >1000 | >1000 |
| Roblitinib (FGF401) | 1.9 | >1900 | >1900 | >1900 |
| H3B-6527 | <1.2 | 320 | 1290 | 1060 |
| Data for comparative inhibitors sourced from commercial vendor websites and literature reviews. |
Note: In vivo efficacy and pharmacokinetic data for this compound are not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and application of kinase inhibitors. The following are detailed protocols for key experiments relevant to the characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test inhibitors)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 96-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor solution. Add 10 µL of a mix containing FGFR4 enzyme and substrate in kinase reaction buffer. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate Reaction: Add 10 µL of ATP solution (e.g., 25 µM final concentration) to all wells to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Signal Stabilization: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular FGFR4 Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the autophosphorylation of FGFR4 and the phosphorylation of its direct substrate, FRS2, in a cellular context.
Materials:
-
Hepatocellular carcinoma cell line with an active FGFR4 pathway (e.g., Hep3B, Huh7)
-
Cell culture medium and supplements
-
This compound
-
Recombinant FGF19 (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR4 (Tyr653/654), anti-total-FGFR4, anti-phospho-FRS2 (Tyr196), anti-total-FRS2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
PVDF membrane, transfer buffer, and electrophoresis reagents
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Stimulation (Optional): If basal pathway activity is low, stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and Electrophoresis: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR4, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of this compound.
Materials:
-
HCC cell line (e.g., Hep3B)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an orthotopic hepatocellular carcinoma mouse model.
Materials:
-
Immunodeficient mice (e.g., NU/NU nude mice)
-
HCC cell line (e.g., Hep3B)
-
Matrigel
-
This compound
-
Vehicle solution for in vivo administration
-
Surgical tools for laparotomy and intrahepatic injection
-
Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture Hep3B cells, harvest, and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 1-5 x 10⁷ cells/mL.
-
Tumor Implantation (Orthotopic): Anesthetize the mouse. Perform a small laparotomy to expose the liver. Inject 20-30 µL of the cell suspension into the left liver lobe. Close the incision with sutures.
-
Tumor Growth and Grouping: Allow tumors to establish and grow to a palpable size or a detectable bioluminescent signal (typically 7-14 days). Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound and the vehicle to their respective groups according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging or calipers for subcutaneous models. Record animal body weights and observe for any signs of toxicity.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure tumor volume and weight. Compare the mean tumor volume/weight between the treated and vehicle groups to calculate the tumor growth inhibition (TGI).
Conclusion
This compound is a potent and highly selective inhibitor of FGFR4, representing a valuable tool for investigating the role of FGFR4 in cancer biology and for preclinical drug development efforts. While comprehensive in vivo and selectivity data are not yet publicly available, the provided protocols offer a robust framework for its characterization. The high selectivity suggested by initial screening data makes this compound a promising candidate for further investigation as a targeted therapy for FGFR4-driven malignancies such as hepatocellular carcinoma. Future studies should focus on elucidating its precise binding mechanism, completing its selectivity profile, and evaluating its pharmacokinetic properties and in vivo efficacy.
References
- 1. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: The Discovery and Development of a Selective FGFR4 Inhibitor
An in-depth search has revealed no publicly available information for a compound specifically designated "Fgfr4-IN-21". It is possible that this is an internal research code, a compound that has not been disclosed in publications, or a less common synonym for a known inhibitor.
To fulfill the core requirements of your request for a detailed technical guide on the discovery and development of a selective FGFR4 inhibitor, this document will focus on a well-characterized and publicly documented representative molecule, BLU-9931 . This compound serves as an excellent case study, embodying the principles and processes involved in the development of potent and selective FGFR4 inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction to FGFR4 as a Therapeutic Target
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand, fibroblast growth factor 19 (FGF19), plays a crucial role in various physiological processes, including bile acid homeostasis and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification, is a key driver in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[3][4][5] This oncogenic dependency makes FGFR4 an attractive target for therapeutic intervention. The development of selective inhibitors is crucial to minimize off-target effects on other FGFR family members (FGFR1-3), which could lead to toxicities.[2]
The Discovery of BLU-9931: A Selective FGFR4 Inhibitor
The discovery of BLU-9931 represents a significant milestone in the pursuit of selective FGFR4 inhibitors. The development of this compound was guided by a structure-based drug design approach, leveraging the unique structural features of the FGFR4 kinase domain.
Lead Identification and Optimization
The initial efforts focused on identifying a chemical scaffold with the potential for high selectivity for FGFR4 over other FGFR isoforms. A key structural feature of FGFR4 that distinguishes it from FGFR1-3 is the presence of a cysteine residue (Cys552) in the ATP-binding pocket.[2] This unique residue provided an opportunity for the design of covalent inhibitors that could form an irreversible bond with Cys552, thereby achieving high potency and selectivity.
The optimization process involved iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties. This process led to the identification of BLU-9931 as a potent and selective irreversible inhibitor of FGFR4.
Mechanism of Action
BLU-9931 exerts its therapeutic effect by selectively and irreversibly inhibiting the kinase activity of FGFR4. By forming a covalent bond with the Cys552 residue in the ATP-binding pocket, BLU-9931 prevents the binding of ATP and subsequent autophosphorylation of the receptor. This, in turn, blocks the downstream signaling cascades that promote cancer cell proliferation and survival.
Signaling Pathway
The FGF19-FGFR4 signaling pathway is a critical driver of tumorigenesis in FGF19-amplified cancers. The binding of FGF19 to FGFR4 and its co-receptor β-klotho (KLB) leads to the dimerization and activation of FGFR4.[6] Activated FGFR4 then phosphorylates downstream signaling proteins, including FRS2, which subsequently activates the RAS-MAPK and PI3K-AKT pathways.[7][8] These pathways are central to cell growth, proliferation, and survival.
Quantitative Data
The following tables summarize the key quantitative data for BLU-9931 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of BLU-9931
| Target | IC50 (nM) |
| FGFR4 | 3 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
Table 2: Cellular Activity of BLU-9931
| Cell Line | FGF19 Status | IC50 (nM) |
| HuH-7 (HCC) | Amplified | 23 |
| JHH-7 (HCC) | Amplified | 40 |
| Hep3B (HCC) | Not Amplified | >10,000 |
Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU-9931 against FGFR kinases.
-
Methodology: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used. The assay was performed in a 384-well plate format. Each well contained the respective kinase, a universal kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. The kinase reaction was initiated by the addition of ATP. The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega). The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Proliferation Assay
-
Objective: To assess the effect of BLU-9931 on the proliferation of cancer cell lines.
-
Methodology: Human hepatocellular carcinoma (HCC) cell lines with and without FGF19 amplification were seeded in 96-well plates. After 24 hours, the cells were treated with a serial dilution of BLU-9931 for 72 hours. Cell viability was measured using a colorimetric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). The IC50 values were determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of BLU-9931 in a preclinical animal model.
-
Methodology: Female athymic nude mice were subcutaneously implanted with FGF19-amplified HCC cells (e.g., HuH-7). Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into vehicle and treatment groups. BLU-9931 was administered orally once daily. Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed.
Experimental Workflow
The discovery and preclinical development of a selective FGFR4 inhibitor like BLU-9931 follows a structured workflow.
Conclusion
The discovery and development of selective FGFR4 inhibitors like BLU-9931 exemplify a successful structure-based drug design approach targeting a specific oncogenic driver. The high selectivity of these compounds for FGFR4 over other isoforms is key to their therapeutic potential, minimizing off-target toxicities. The preclinical data for BLU-9931 demonstrated potent and selective inhibition of FGFR4, leading to anti-tumor activity in FGF19-amplified cancer models. This foundational work has paved the way for the clinical development of next-generation FGFR4 inhibitors for the treatment of hepatocellular carcinoma and other FGFR4-driven malignancies.
References
- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
The Role of Fgfr4-IN-21 in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway has emerged as a critical oncogenic driver in a subset of HCC patients, primarily through the overexpression of its ligand, FGF19. This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth overview of Fgfr4-IN-21, a potent and selective inhibitor of FGFR4, and its role in hepatocellular carcinoma. We will delve into its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on targeted therapies for HCC.
Introduction: The FGFR4 Signaling Axis in Hepatocellular Carcinoma
The FGFR4 receptor, a member of the tyrosine kinase receptor family, is predominantly expressed in the liver.[1][2] Under physiological conditions, the binding of its ligand FGF19, which is produced in the ileum, to FGFR4 and its co-receptor β-Klotho (KLB) on hepatocytes plays a crucial role in regulating bile acid metabolism.[2]
In a significant subset of HCC cases, aberrant activation of the FGF19-FGFR4 signaling axis acts as a key oncogenic driver.[1][3] This is often due to the amplification of the FGF19 gene, leading to its overexpression.[4] The constitutive activation of FGFR4 triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote uncontrolled cell proliferation, survival, and inhibit apoptosis, thereby contributing to tumor growth and progression.[4][5] The clear dependency of these tumors on FGFR4 signaling makes it an attractive therapeutic target.
This compound: A Potent and Selective FGFR4 Inhibitor
This compound, also identified as compound 4c, is a novel small molecule inhibitor designed to selectively target the FGFR4 kinase domain.[1][6] A fragment-based drug discovery approach led to its development, yielding a compound with high potency and selectivity.[1][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR4 and blocking its autophosphorylation. This, in turn, prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of FGFR4-dependent HCC cells.
Preclinical Data
Preclinical evaluation of this compound has demonstrated its potential as a therapeutic agent for HCC. The available quantitative data for this compound and other representative selective FGFR4 inhibitors are summarized in the tables below. Due to the limited publicly available in vivo and cell-based data specifically for this compound, data from the well-characterized FGFR4 inhibitor Roblitinib (FGF401) is included for a comprehensive overview of the therapeutic potential of this class of drugs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| This compound (4c) | FGFR4 | 33 | Highly selective over other FGFR family members [1][6] |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold selective over a panel of 65 kinases |
Table 2: In Vitro Anti-proliferative Activity in HCC Cell Lines
| Compound | Cell Line | FGF19/FGFR4 Status | IC50 / Effect |
| Roblitinib (FGF401) | Huh-7 | High FGF19/FGFR4 | Potent inhibition of cell proliferation |
| Roblitinib (FGF401) | JHH-7 | High FGF19/FGFR4 | Potent inhibition of cell proliferation |
Table 3: In Vivo Antitumor Efficacy in HCC Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) |
| Roblitinib (FGF401) | Huh-7 Xenograft | 30 mg/kg, oral administration | Significant tumor growth inhibition[7] |
| Roblitinib (FGF401) | Patient-Derived Xenograft (PDX) | 30 mg/kg, oral administration | Significant tumor growth inhibition[7] |
Experimental Protocols
This section details the standard methodologies for evaluating the efficacy of FGFR4 inhibitors like this compound in a preclinical setting.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the FGFR4 kinase.
-
Objective: To determine the IC50 value of the test compound against FGFR4.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: In a 96-well plate, the recombinant human FGFR4 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
-
Substrate Addition: A suitable substrate, such as a poly (Glu, Tyr) 4:1 peptide, and ATP are added to initiate the kinase reaction.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][9]
-
Cell Proliferation Assay
This assay assesses the ability of the inhibitor to suppress the growth of HCC cells that are dependent on FGFR4 signaling.
-
Objective: To determine the anti-proliferative effect of the test compound on HCC cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
-
Cell Seeding: HCC cells (e.g., Huh-7, JHH-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]
-
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the inhibitor is acting on its intended target within the cell by observing the phosphorylation status of key downstream signaling proteins.
-
Objective: To assess the inhibition of FGFR4 signaling cascade in HCC cells.
-
Methodology:
-
Cell Lysis: HCC cells are treated with the test compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated ERK (p-ERK), total ERK, and other relevant signaling proteins. A loading control like β-actin or GAPDH is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][11]
-
In Vivo Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To determine the ability of the test compound to inhibit tumor growth in a mouse model of HCC.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are subcutaneously injected with a suspension of human HCC cells (e.g., Huh-7) mixed with Matrigel.[12][13]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[12]
-
Compound Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) according to a predetermined dosing schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predefined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting). The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.[7]
-
Visualizing Pathways and Workflows
FGFR4 Signaling Pathway in HCC
The following diagram illustrates the FGF19-FGFR4 signaling cascade and its downstream effects in hepatocellular carcinoma.
Caption: FGFR4 signaling pathway in HCC and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The diagram below outlines a typical workflow for the preclinical assessment of a novel FGFR4 inhibitor.
Caption: Preclinical evaluation workflow for an FGFR4 inhibitor like this compound.
Conclusion and Future Directions
The FGF19-FGFR4 signaling axis represents a validated and compelling target for a subset of hepatocellular carcinoma. Potent and selective inhibitors, such as this compound, hold significant promise for the treatment of HCC tumors that are dependent on this pathway. The preclinical data for this class of compounds are encouraging, demonstrating potent and selective inhibition of FGFR4, leading to the suppression of tumor cell growth.
Future work will likely focus on comprehensive preclinical characterization of this compound, including detailed in vivo efficacy, pharmacokinetic, and toxicology studies, to support its potential advancement into clinical trials. Furthermore, the identification of predictive biomarkers beyond FGF19 overexpression will be crucial for patient stratification and maximizing the clinical benefit of FGFR4-targeted therapies. Combination strategies, potentially with immune checkpoint inhibitors or other targeted agents, may also offer a path to overcoming potential resistance mechanisms and improving patient outcomes.
References
- 1. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting TF-AKT/ERK-EGFR Pathway Suppresses the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Huh7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
Understanding the Binding of Fgfr4-IN-21 to FGFR4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Fgfr4-IN-21, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document outlines the quantitative binding data, detailed experimental methodologies for inhibitor characterization, and the broader context of the FGFR4 signaling pathway.
Introduction to FGFR4 and this compound
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma.[1][2][3] The signaling cascade initiated by FGFR4 activation is a key area of investigation for therapeutic intervention.[1][2][3]
This compound has been identified as a potent and selective inhibitor of FGFR4. Understanding its mechanism of action at a molecular level is paramount for its development as a potential therapeutic agent. This guide will delve into the specifics of its interaction with the FGFR4 kinase domain.
Quantitative Binding Data
The inhibitory potency of this compound against its target, FGFR4, has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | FGFR4 | 33 | Kinase Assay |
| Data sourced from publicly available information.[4] |
Experimental Protocols
The following sections describe representative experimental protocols for the characterization of FGFR4 inhibitors like this compound. These methodologies are standard in the field for assessing inhibitor potency and selectivity.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the FGFR4 kinase domain. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]
Objective: To determine the IC50 value of this compound against the FGFR4 kinase.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a multi-well plate, add the recombinant FGFR4 kinase, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP into a luminescent signal.
-
Record the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based FGFR4 Inhibition Assay (Representative Protocol)
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. A common approach is to use a cell line that is dependent on FGFR4 signaling for proliferation.
Objective: To assess the effect of this compound on the proliferation of an FGFR4-dependent cancer cell line.
Materials:
-
Hepatocellular carcinoma cell line with amplified FGF19 and FGFR4 expression (e.g., Hep3B)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
This compound
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the FGFR4-dependent cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record the luminescence using a plate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
FGFR4 Signaling Pathway
FGFR4 signaling is initiated by the binding of its cognate ligands, primarily Fibroblast Growth Factor 19 (FGF19), in a complex with the co-receptor β-Klotho.[3] This binding event leads to the dimerization and autophosphorylation of the FGFR4 intracellular kinase domains, triggering a cascade of downstream signaling events. The principal pathways activated by FGFR4 include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to cell proliferation, survival, and differentiation.[1][2] this compound, by inhibiting the kinase activity of FGFR4, effectively blocks the initiation of these downstream signals.
Conclusion
This compound is a potent inhibitor of FGFR4 with a demonstrated biochemical IC50 of 33 nM.[4] Its mechanism of action involves the direct inhibition of the FGFR4 kinase activity, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel FGFR4 inhibitors. Further studies, including detailed structural analysis of the this compound-FGFR4 complex and in vivo efficacy models, will be critical in advancing its potential as a targeted cancer therapeutic.
References
- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
In Vitro Characterization of a Selective FGFR4 Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, INCB062079. This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics targeting the FGF/FGFR signaling axis.
Introduction to FGFR4 and Selective Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes. Aberrant FGFR4 signaling, often driven by amplification of its ligand FGF19, is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC). This has established FGFR4 as a compelling therapeutic target. Selective FGFR4 inhibitors aim to specifically block the activity of this receptor, thereby inhibiting tumor growth and survival in cancers dependent on this pathway.
INCB062079 is a potent and selective covalent inhibitor of FGFR4. It irreversibly binds to a unique cysteine residue (Cys552) within the active site of FGFR4, a feature that contributes to its high selectivity over other FGFR family members.[1] This guide details the key in vitro assays and methodologies used to characterize the potency, selectivity, and mechanism of action of such an inhibitor.
Quantitative Data Summary
The in vitro activity of a selective FGFR4 inhibitor is quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for INCB062079.
| Biochemical Assay | Parameter | Value |
| FGFR4 Kinase Assay | IC50 | Low nM |
| Cell-Based Assays | Cell Line | Parameter | Value |
| HCC Cells (with FGF19 amplification) | EC50 (Growth Inhibition) | < 200 nM | |
| Normal Cells (without FGF19-FGFR4 dependence) | EC50 (Growth Inhibition) | > 5000 nM |
| Selectivity Profile | Target | Fold Selectivity vs FGFR4 |
| Other FGFR Kinases | > 250-fold | |
| Large Kinase Panel | > 800-fold |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified FGFR4 kinase and the inhibitory effect of the compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR4 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitor (e.g., INCB062079) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the FGFR4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.
Cell-Based Proliferation Assay
This assay assesses the ability of the inhibitor to suppress the growth of cancer cells that are dependent on FGFR4 signaling.
Principle: Cell viability is measured using a colorimetric or fluorometric reagent (e.g., WST-1, CellTiter-Glo®) that is converted into a detectable signal by metabolically active cells.
Materials:
-
HCC cell line with FGF19 amplification (e.g., Hep3B)
-
Control cell line without FGF19-FGFR4 dependence
-
Complete cell culture medium
-
Test inhibitor (e.g., INCB062079)
-
Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)
-
96-well clear or white-walled cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent growth inhibition for each inhibitor concentration and determine the EC50 value.
Western Blot Analysis of FGFR4 Signaling
This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of FGFR4 and its downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.
Materials:
-
HCC cell line with FGF19 amplification
-
Test inhibitor (e.g., INCB062079)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
The following diagrams illustrate the FGFR4 signaling pathway and the experimental workflows.
Caption: FGFR4 Signaling Pathway.
Caption: Biochemical Kinase Assay Workflow.
Caption: Cell-Based Proliferation Assay Workflow.
References
The Potential of Fgfr4-IN-21 in Cancer Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in the context of hepatocellular carcinoma (HCC). Its role in tumor cell proliferation, survival, and differentiation, primarily through the FGF19-FGFR4 signaling axis, has spurred the development of selective inhibitors. This technical guide focuses on Fgfr4-IN-21, a novel inhibitor of FGFR4, providing an in-depth look at its mechanism of action, therapeutic potential, and the experimental context for its evaluation.
This compound, also identified as Compound 4c, is a potent and selective covalent inhibitor of FGFR4.[1] Its development is rooted in a structure-based design approach aimed at targeting FGFR4 for the treatment of cancers with aberrant FGFR4 signaling, most notably hepatocellular carcinoma.
Core Concepts: The FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand, primarily fibroblast growth factor 19 (FGF19), undergoes dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling events crucial for cell fate decisions. The principal pathways activated by FGFR4 include:
-
RAS-MAPK Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT Pathway: A critical pathway for cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Involved in cell motility and invasion.
In several cancers, including a subset of hepatocellular carcinomas, the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth and progression. Therefore, selective inhibition of FGFR4 presents a promising therapeutic strategy to halt these oncogenic signals.
Below is a diagram illustrating the canonical FGFR4 signaling pathway and the putative point of inhibition by this compound.
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Quantitative Data
This compound has been identified as a potent inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. The following table summarizes the available quantitative data for this compound.
| Compound Name | Target | IC50 (nM) | Indication |
| This compound (Compound 4c) | FGFR4 | 33 | Hepatocellular Carcinoma |
This data is based on publicly available information from chemical suppliers and may not represent the full dataset from the primary research publication.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are described in the primary literature. While the full experimental procedures are proprietary to the research, this section outlines the general methodologies typically employed in the characterization of such inhibitors.
In Vitro Kinase Assay
A standard in vitro kinase assay is utilized to determine the inhibitory activity of this compound against the target enzyme.
Workflow Diagram:
Caption: General Workflow for an In Vitro Kinase Assay.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of this compound, a cell-based assay using a relevant cancer cell line (e.g., HuH-7, a human HCC cell line with FGF19-FGFR4 pathway activation) is performed.
Methodology Outline:
-
Cell Culture: HuH-7 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
The in vivo efficacy of this compound is evaluated in an animal model, typically a mouse xenograft model.
Methodology Outline:
-
Tumor Implantation: HuH-7 cells are subcutaneously injected into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to assess target engagement).
Conclusion and Future Directions
This compound represents a promising new agent in the growing arsenal of targeted cancer therapies. Its high potency and selectivity for FGFR4 make it a valuable tool for both basic research into FGFR4 signaling and as a potential therapeutic for cancers driven by this pathway, particularly hepatocellular carcinoma. Further preclinical and clinical studies are warranted to fully elucidate its safety, efficacy, and optimal clinical application. The development of covalent inhibitors like this compound also offers a potential strategy to overcome acquired resistance to non-covalent inhibitors. As our understanding of the molecular drivers of cancer deepens, the precision targeting of pathways, as exemplified by this compound, will continue to be a cornerstone of modern oncology drug development.
References
Fgfr4-IN-21: A Technical Guide for the Investigation of FGFR4-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a variety of cancers, most notably hepatocellular carcinoma (HCC).[1][2] The aberrant activation of the FGFR4 signaling pathway, often fueled by the overexpression of its ligand, FGF19, promotes tumor cell proliferation, survival, and migration.[1][2][3] This has positioned FGFR4 as a compelling therapeutic target for the development of novel anti-cancer agents. Fgfr4-IN-21 is a potent and selective inhibitor of FGFR4, demonstrating significant promise as a tool compound for elucidating the role of FGFR4 in cancer biology and for preclinical assessment of FGFR4-targeted therapies.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
This compound: Mechanism of Action and Biochemical Profile
This compound, also referred to as compound 4c, is a small molecule inhibitor that exhibits high potency and selectivity for FGFR4.[4][5][6][7]
Quantitative Data for this compound
The following table summarizes the in vitro potency of this compound against FGFR4.
| Target | IC50 (nM) |
| FGFR4 | 33 |
| Table 1: In vitro potency of this compound.[4][5][6][7] |
To understand the selectivity of this compound, a comparison with the selectivity profile of a similar highly selective FGFR4 inhibitor, compound 6O, is provided below. This data for compound 6O highlights the potential for achieving significant selectivity for FGFR4 over other FGFR family members.
| Kinase Target | IC50 (nM) |
| FGFR1 | >50,000 |
| FGFR2 | 35,482 |
| FGFR3 | >30,000 |
| FGFR4 | 75.3 |
| Table 2: Selectivity profile of a representative highly selective FGFR4 inhibitor (compound 6O). |
FGFR4 Signaling Pathway in Cancer
The binding of FGF19 to FGFR4 and its co-receptor β-Klotho initiates a cascade of downstream signaling events that are crucial for cancer cell pathogenesis. The primary signaling pathways activated by FGFR4 include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways converge to regulate fundamental cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 3. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hepatocellular carcinoma | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
The Precision Targeting of FGFR4: A Technical Guide to Fisogatinib (BLU-554) and its Interaction with the Kinase Domain
Disclaimer: The compound "Fgfr4-IN-21" is not documented in publicly available scientific literature. This guide will focus on a well-characterized, selective, and clinically investigated FGFR4 inhibitor, Fisogatinib (BLU-554) , as a representative example to fulfill the prompt's requirements for an in-depth technical analysis of a selective FGFR4 inhibitor's interaction with its target kinase.
Introduction to FGFR4 and the Therapeutic Rationale for its Inhibition
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and tissue repair.[1][2] Dysregulation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, fibroblast growth factor 19 (FGF19), is a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[3][4] Upon binding of FGF19, FGFR4 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[5] The clear link between aberrant FGF19-FGFR4 signaling and tumorigenesis has established FGFR4 as a compelling therapeutic target for the development of selective inhibitors.[3][5]
Fisogatinib (BLU-554) is a potent, orally bioavailable, and highly selective inhibitor of FGFR4.[1][6] It has demonstrated significant anti-tumor activity in preclinical models of HCC that are dependent on FGFR4 signaling and has been evaluated in clinical trials.[3][7] This technical guide provides a comprehensive overview of Fisogatinib's interaction with the FGFR4 kinase domain, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Quantitative Analysis of Fisogatinib's Activity
The potency and selectivity of Fisogatinib have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Inhibitory Activity of Fisogatinib
| Target | Assay Type | IC50 (nM) |
| FGFR4 | Cell-free kinase assay | 5 |
| FGFR1 | Cell-free kinase assay | 624 |
| FGFR2 | Cell-free kinase assay | >2203 |
| FGFR3 | Cell-free kinase assay | >2203 |
Data compiled from publicly available sources.[6]
Table 2: Cellular Activity of Fisogatinib
| Cell Line | Cancer Type | Key Feature | IC50 (nM) |
| Hep3B | Hepatocellular Carcinoma | FGF19/FGFR4 dependent | 9 |
| HUH7 | Hepatocellular Carcinoma | FGF19/FGFR4 dependent | 12 |
| JHH7 | Hepatocellular Carcinoma | FGF19/FGFR4 dependent | 9 |
| HEPG2 | Hepatocellular Carcinoma | FGFR4 independent | >10000 |
Data compiled from publicly available sources.[8]
Mechanism of Action and Interaction with the FGFR4 Kinase Domain
Fisogatinib is a covalent inhibitor that selectively targets a unique cysteine residue (Cys552) located in the hinge region of the FGFR4 ATP-binding pocket.[3][9] This cysteine is not present in other FGFR family members (FGFR1-3), where a tyrosine residue is found at the equivalent position, providing the structural basis for Fisogatinib's remarkable selectivity.[9]
The interaction of Fisogatinib with the FGFR4 kinase domain has been elucidated through X-ray crystallography (PDB ID: 4XCU).[9] The inhibitor binds to the active, "DFG-in" conformation of the kinase. The covalent bond is formed between the acrylamide warhead of Fisogatinib and the sulfhydryl group of Cys552.[9] This irreversible interaction effectively blocks the ATP-binding site, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways. In addition to the covalent bond, the stability of the Fisogatinib-FGFR4 complex is enhanced by several hydrogen bonds and van der Waals interactions with residues in the ATP-binding pocket.[9]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the interaction of Fisogatinib with FGFR4.
Biochemical Kinase Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fisogatinib against FGFR4 and other kinases in a purified system.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Biotinylated poly(Glu-Tyr) peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fisogatinib (or other test compounds) dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare a serial dilution of Fisogatinib in DMSO.
-
In a microplate, add the recombinant FGFR4 kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove the unbound antibody.
-
Add an enhancement solution and measure the time-resolved fluorescence signal.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of Fisogatinib on the growth of cancer cell lines with and without FGFR4 pathway dependency.
Materials:
-
Cancer cell lines (e.g., Hep3B, HUH7, HEPG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Fisogatinib (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of Fisogatinib in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound at various concentrations.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FGFR4 Signaling
Objective: To confirm the inhibition of FGFR4 downstream signaling pathways by Fisogatinib in a cellular context.
Materials:
-
Cancer cell lines (e.g., Hep3B)
-
Fisogatinib
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of Fisogatinib for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of Fisogatinib on the phosphorylation status of FGFR4 and its downstream effectors.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the FGFR4 signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationship of Fisogatinib's mechanism of action.
Caption: The FGF19-FGFR4 signaling cascade.
Caption: Experimental workflow for FGFR4 inhibitor characterization.
Caption: Mechanism of action of Fisogatinib (BLU-554).
Conclusion
Fisogatinib (BLU-554) exemplifies a successful structure-guided approach to developing a highly selective and potent covalent inhibitor of FGFR4. Its mechanism of action, centered on the irreversible binding to a unique cysteine residue in the FGFR4 kinase domain, underscores the feasibility of achieving kinase selectivity through the exploitation of subtle structural differences among closely related family members. The comprehensive characterization of Fisogatinib, from biochemical assays to in vivo models, provides a robust framework for the continued development of targeted therapies for cancers driven by aberrant FGFR4 signaling. This technical guide serves as a valuable resource for researchers and drug development professionals in the field of oncology and kinase inhibitor design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of Fgfr4-IN-21: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of a representative highly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. As the specific compound "Fgfr4-IN-21" did not yield public data, this report utilizes the well-characterized, potent, and irreversible FGFR4 inhibitor, BLU9931 , as a surrogate to illustrate the principles and methodologies involved in assessing kinase selectivity. This document details the biochemical and cellular assays employed to determine its specificity and functional effects, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.
Introduction to FGFR4 Inhibition
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can be an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).[1] The development of selective FGFR4 inhibitors is a promising therapeutic strategy. A key challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects and associated toxicities. This guide focuses on the methodologies used to characterize the selectivity of inhibitors like BLU9931, which achieves its remarkable specificity by targeting a unique cysteine residue (Cys552) in the hinge region of the FGFR4 ATP-binding pocket, a feature not present in other FGFR paralogs.
Biochemical Selectivity Profile of BLU9931
The cornerstone of characterizing a kinase inhibitor is determining its activity against a broad panel of kinases. This is often achieved through biochemical assays that measure the inhibitor's ability to block the enzymatic activity of purified kinases.
Kinase Inhibition Assays
Data Presentation: Kinase Inhibition Profile of BLU9931
The inhibitory activity of BLU9931 was assessed against the FGFR family and a wider panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR4 |
| FGFR4 | 3 | 1 |
| FGFR1 | 591 | 197-fold |
| FGFR2 | 493 | 164-fold |
| FGFR3 | 150 | 50-fold |
Table 1: Biochemical IC50 values of BLU9931 against the FGFR family. Data sourced from[1][2][3].
A broader assessment of kinome-wide selectivity was performed using the KINOMEscan™ platform, which measures the binding of the inhibitor to a large panel of kinases. At a concentration of 3 µM, BLU9931 demonstrated exceptional selectivity.
| Kinase Target | Binding (% of Control) | Dissociation Constant (Kd) (nM) |
| FGFR4 | 0.3 | 6 |
| CSF1R | 9.9 | 2716 |
Table 2: KINOMEscan™ binding data for BLU9931 against a panel of 398 wild-type kinases. The selectivity score S(10) at 3 µM was 0.005, indicating significant binding to only a very small fraction of the tested kinases.[1][4]
Experimental Protocols: Biochemical Kinase Assay
A common method for determining kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a caliper-based mobility shift assay.
Principle: These assays measure the phosphorylation of a substrate peptide by the kinase. The inhibitor's potency is determined by its ability to reduce the rate of this phosphorylation in a concentration-dependent manner.
Protocol Outline (Caliper EZReader2 Assay): [2]
-
Reaction Setup: Recombinant FGFR proteins (picomolar to low nanomolar concentrations) are incubated in a kinase reaction buffer.
-
Substrate and ATP: A substrate peptide (e.g., CSKtide at 1 µM) and ATP (at a concentration near the Michaelis-Menten constant, Km, typically 50 to 250 µM) are added to the reaction mixture.
-
Inhibitor Addition: A dilution series of the test compound (e.g., BLU9931) is added to the reaction wells. A DMSO control (no inhibitor) is also included.
-
Incubation: The reaction is incubated at 25°C for a set period, for instance, 90 minutes.
-
Termination: The reaction is stopped by the addition of a stop buffer.
-
Detection: The amount of phosphorylated versus unphosphorylated substrate is quantified using a Caliper EZReader2 instrument, which measures the change in charge and therefore mobility of the substrate peptide upon phosphorylation.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic curve.
Cellular Activity and Selectivity of BLU9931
While biochemical assays are crucial, it is equally important to assess the inhibitor's activity and selectivity in a cellular context, where factors like membrane permeability, metabolism, and target engagement within the complex cellular environment come into play.
Cellular Proliferation and Apoptosis Assays
Data Presentation: Cellular Proliferation EC50 Values
The half-maximal effective concentration (EC50) for the inhibition of cell proliferation was determined in various cancer cell lines.
| Cell Line | Cancer Type | FGFR4 Pathway Status | EC50 (µM) |
| Hep 3B | Hepatocellular Carcinoma | FGF19 Amplified | 0.07 |
| HuH7 | Hepatocellular Carcinoma | FGF19 Amplified | 0.11 |
| JHH7 | Hepatocellular Carcinoma | FGF19 Amplified | 0.02 |
| SNU387 | Hepatocellular Carcinoma | FGF19 Amplified (low expr.) | > 6.9 |
| A498 | Clear Cell Renal Cell Carcinoma | FGFR4 Amplified | 4.6 |
| A704 | Clear Cell Renal Cell Carcinoma | FGFR4 Amplified | 3.8 |
| 769-P | Clear Cell Renal Cell Carcinoma | FGFR4 Amplified | 2.7 |
| HRCEpC | Normal Renal Cortical Cells | Normal | 20.5 |
Table 3: Antiproliferative activity of BLU9931 in various cell lines. Data sourced from[1][5][6].
Experimental Protocols: Cellular Assays
Cell Proliferation Assay (CellTiter-Glo®): [1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., BLU9931) for a period of 72 to 120 hours.
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: The luminescent signal is read using a plate reader. The EC50 value is calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
Apoptosis Assay (Annexin V Staining): [5][7]
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specified time (e.g., 48 hours).
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
Target Engagement and Downstream Signaling
Experimental Protocol: Western Blotting [3][5][8] Western blotting is used to confirm that the inhibitor is engaging its target (FGFR4) and modulating its downstream signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a short period (e.g., 1-3 hours) to observe acute signaling changes. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-FGFR, p-FRS2, p-MAPK, p-AKT) and their total protein counterparts.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal upon addition of a substrate.
-
Imaging: The signal is captured using a digital imaging system. A reduction in the phosphorylated form of the proteins upon inhibitor treatment indicates successful target engagement and pathway inhibition.
Visualizations
FGFR4 Signaling Pathway
Caption: FGFR4 Signaling Pathway.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The comprehensive investigation of a kinase inhibitor's selectivity profile, as exemplified by the data on BLU9931, is a critical component of preclinical drug development. Through a combination of broad kinome screening, detailed biochemical IC50 determination, and a suite of cellular assays, a clear picture of an inhibitor's potency and specificity can be established. The remarkable selectivity of inhibitors like BLU9931 for FGFR4 over other kinases, including its own family members, underscores the feasibility of designing highly targeted therapies. This in-depth analysis provides the necessary data to confidently advance a compound into further preclinical and clinical investigation for cancers driven by aberrant FGFR4 signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]
- 5. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Selective FGFR4 Inhibition in Oncology: A Technical Overview of Fgfr4-IN-21 Analogs on Cancer Cell Proliferation and Survival
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides an in-depth analysis of the effects of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition on cancer cell proliferation and survival. While this document aims to detail the core aspects of Fgfr4-IN-21, publicly available data on this specific inhibitor is limited. Therefore, this guide will focus on well-characterized, selective FGFR4 inhibitors such as BLU9931 and Roblitinib (FGF401) as analogs to illustrate the mechanism of action and therapeutic potential of targeting the FGFR4 signaling pathway.
The FGFR4 Signaling Pathway in Cancer
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding with its primary ligand FGF19, plays a crucial role in various cellular processes.[1][2] In several cancers, including hepatocellular carcinoma (HCC) and certain breast cancers, the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth, proliferation, and survival.[2][3]
Activation of FGFR4 initiates a cascade of downstream signaling events, most notably through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3] These pathways are central regulators of cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[4]
Quantitative Data: In Vitro Efficacy of Selective FGFR4 Inhibitors
The potency of selective FGFR4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the reported IC50 values for the this compound analogs, BLU9931 and Roblitinib (FGF401).
Table 1: Biochemical IC50 Values of Selective FGFR4 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1/2/3 | Reference |
| BLU9931 | FGFR4 | 3 | >50-fold | [5][6] |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold | [7][8] |
Table 2: Cellular IC50 Values of Selective FGFR4 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Roblitinib (FGF401) | HUH7 | Hepatocellular Carcinoma | 12 | [8] |
| Roblitinib (FGF401) | Hep3B | Hepatocellular Carcinoma | 9 | [8] |
| Roblitinib (FGF401) | JHH7 | Hepatocellular Carcinoma | 9 | [8] |
| Roblitinib (FGF401) | HEPG2 | Hepatocellular Carcinoma | >10,000 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of selective FGFR4 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of a selective FGFR4 inhibitor against the recombinant FGFR4 kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human FGFR4 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and the test inhibitor.
-
Procedure: a. The inhibitor is serially diluted to various concentrations. b. The recombinant FGFR4 kinase is incubated with the inhibitor in the kinase reaction buffer for a predetermined time (e.g., 15-30 minutes) at room temperature. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP (often radiolabeled [γ-³²P]ATP). d. The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, methods like fluorescence polarization or ELISA can be used. f. The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of a selective FGFR4 inhibitor on the proliferation and survival of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known FGFR4 dependency (e.g., HUH7, Hep3B) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The inhibitor is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included. c. The plates are incubated for a specified period (e.g., 72 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells. e. The absorbance or luminescence is read using a plate reader. f. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined by plotting the percentage of viable cells against the inhibitor concentration.
Western Blot Analysis for Pathway Modulation
Objective: To investigate the effect of a selective FGFR4 inhibitor on the phosphorylation status of FGFR4 and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: a. Cancer cells are treated with the inhibitor at various concentrations for a specified time. b. After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: a. Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR4, FRS2, ERK, and AKT. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the change in protein phosphorylation levels.
Mechanism of Action of Selective FGFR4 Inhibitors
Selective FGFR4 inhibitors, such as BLU9931 and Roblitinib, are designed to specifically target the ATP-binding pocket of the FGFR4 kinase domain.[7][9] BLU9931 is an irreversible inhibitor that forms a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a residue not present in other FGFR family members, which accounts for its high selectivity.[9][10] Roblitinib also demonstrates high selectivity for FGFR4.[7]
By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and subsequent activation of FGFR4, even in the presence of its ligand, FGF19. This inhibition leads to the downregulation of downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[3] The ultimate consequence of this pathway blockade is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the FGF19-FGFR4 signaling axis for their proliferation and survival.[4][11]
Conclusion
Selective inhibition of the FGFR4 signaling pathway represents a promising therapeutic strategy for cancers driven by the aberrant activation of this pathway. While direct data on this compound is not yet widely available, the extensive research on analogous compounds like BLU9931 and Roblitinib (FGF401) provides a strong rationale for its potential efficacy. These inhibitors have demonstrated potent and selective activity against FGFR4, leading to the suppression of cancer cell proliferation and survival in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel FGFR4-targeted therapies.
References
- 1. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Pharmacodynamics of Selective FGFR4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is frequently amplified.[1][2] Selective inhibition of FGFR4 presents a promising strategy to disrupt oncogenic signaling while potentially minimizing off-target effects associated with pan-FGFR inhibitors. This technical guide provides an in-depth exploration of the pharmacodynamics of selective FGFR4 inhibitors.
While specific public data on Fgfr4-IN-21 is limited, it is identified as a potent FGFR4 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[3] This guide will leverage publicly available information on other well-characterized selective FGFR4 inhibitors, such as BLU-9931, Fisogatinib (BLU-554), and Roblitinib (FGF401), to provide a representative overview of the pharmacodynamics, experimental evaluation, and signaling pathways relevant to this class of compounds.
Core Concepts in FGFR4 Inhibition
FGFR4 is a receptor tyrosine kinase that, upon binding its primary ligand FGF19, dimerizes and autophosphorylates, initiating a downstream signaling cascade.[4][5] This cascade predominantly involves the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[1][4][6] Dysregulation of the FGF19-FGFR4 axis is a key driver in a subset of cancers.[1][2]
Selective FGFR4 inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[7][8] The selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is a critical aspect of their design, often achieved by exploiting unique amino acid residues within the FGFR4 kinase domain, such as Cys552.[7][9]
Quantitative Analysis of Selective FGFR4 Inhibitors
The potency and selectivity of FGFR4 inhibitors are paramount for their therapeutic potential. These parameters are typically quantified through biochemical and cellular assays. The following tables summarize representative data for well-studied selective FGFR4 inhibitors.
Table 1: Biochemical Potency and Selectivity of Representative FGFR4 Inhibitors
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 vs FGFR1/2/3 |
| This compound | 33[3] | Data not available | Data not available | Data not available | Data not available |
| BLU-9931 | 3[10] | >1000 | >1000 | >1000 | >300-fold |
| Fisogatinib (BLU-554) | 5[10] | 624-2203 | 624-2203 | 624-2203 | >120-fold |
| Roblitinib (FGF401) | 1.9[10] | >1000 | >1000 | >1000 | >500-fold |
Table 2: Cellular Activity of Representative FGFR4 Inhibitors
| Compound | Cell Line | Assay Type | Potency (IC50/GI50) |
| BLU-9931 | HuH-7 (HCC) | Proliferation | 17 nM (GI50)[11] |
| Fisogatinib (BLU-554) | Hep3B (HCC, FGF19-driven) | p-FGFR4 Inhibition | ~10 nM |
| Roblitinib (FGF401) | HuH-7 (HCC) | Proliferation | <10 nM |
Experimental Protocols
The characterization of selective FGFR4 inhibitors involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against FGFR4 and other kinases to assess selectivity.
Methodology:
-
Reagents: Recombinant human FGFR4 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and test compound at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and inhibitor in a suitable buffer.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-FGFR4 and Downstream Signaling Analysis
Objective: To confirm that the inhibitor blocks FGFR4 signaling within a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line with an active FGFR4 signaling pathway (e.g., HuH-7 or Hep3B hepatocellular carcinoma cells).
-
Treatment: Treat cells with the inhibitor at various concentrations for a specified time. In some cases, cells are stimulated with FGF19 to induce FGFR4 phosphorylation.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-FGFR4 (p-FGFR4), total FGFR4, phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of FGFR4 phosphorylation and downstream signaling.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a period of 3 to 7 days.
-
Viability Measurement: Assess cell viability using a metabolic assay such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The FGFR4 signaling pathway is activated by FGF19 and its co-receptor β-Klotho.
Caption: Mechanism of action for a selective FGFR4 inhibitor binding to the ATP pocket.
Caption: A generalized experimental workflow for the evaluation of a novel FGFR4 inhibitor.
Conclusion
Selective FGFR4 inhibitors represent a targeted therapeutic approach for cancers driven by the FGF19-FGFR4 signaling axis. The pharmacodynamic characterization of these molecules relies on a systematic evaluation of their potency, selectivity, and cellular activity. While detailed information on this compound is not extensively available in the public domain, the data from representative compounds like BLU-9931, Fisogatinib, and Roblitinib provide a strong framework for understanding the key attributes of this class of inhibitors. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this promising area of oncology. Further investigation into the in vivo pharmacokinetics and long-term efficacy of these inhibitors will be crucial for their clinical translation.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 5. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of a series of novel potent and selective irreversible covalent FGFR4 inhibitors with a mix-and-match strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fgfr4-IN-21 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC).[3] This makes FGFR4 an attractive therapeutic target. Fgfr4-IN-21 is a potent and selective inhibitor of FGFR4 with a reported IC50 of 33 nM, making it a valuable tool for investigating the biological functions of FGFR4 and for preclinical studies in relevant cancer models.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a cell culture setting.
Mechanism of Action and Signaling Pathway
FGFR4 activation, typically initiated by the binding of its ligand FGF19, leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell growth and survival.[1] this compound exerts its effect by selectively binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.
Caption: Fgfr4 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other relevant FGFR4 inhibitors. This data is essential for selecting appropriate concentrations for in vitro experiments.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | FGFR4 | 33 | Selective for FGFR4 | [4] |
| BLU-554 | FGFR4 | 5 | Highly selective over FGFR1/2/3 | |
| H3B-6527 | FGFR4 | <1.2 | >250-fold selective over FGFR1/2/3 | [5] |
| FGF401 | FGFR4 | 1.9 | >1000-fold selective against other kinases | [5] |
| BLU9931 | FGFR4 | 3 | ~297, 184, and 50-fold selective over FGFR1/2/3 | [5] |
Experimental Protocols
The following are generalized protocols for key cell-based assays to characterize the effects of this compound. Note: Optimal conditions, including inhibitor concentration and incubation time, should be empirically determined for each cell line and experimental setup.
Preparation of this compound Stock Solution
A 10 mM stock solution of this compound can be prepared in DMSO.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. (Molecular weight of this compound is required for this calculation and should be obtained from the supplier).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (WST-1 or MTT)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Caption: Workflow for Cell Viability Assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HuH-7, JHH-7) or other relevant cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
WST-1 or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Materials:
-
Hepatocellular carcinoma cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and boil with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Hepatocellular carcinoma cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion
This compound is a valuable research tool for studying the role of FGFR4 in cancer biology. The protocols provided here offer a framework for investigating its effects on cell viability, downstream signaling, and apoptosis. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for Fgfr4-IN-21 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, tissue repair, and embryonic development.[1][2] Aberrant FGFR4 signaling, often driven by the overexpression of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC) and certain breast cancers, making it an attractive target for therapeutic intervention.[2][3][4][5][6][7] Fgfr4-IN-21 is a small molecule inhibitor designed to selectively target the kinase activity of FGFR4, thereby blocking its downstream signaling pathways and inhibiting the growth of FGFR4-dependent tumors.
These application notes provide a comprehensive guide for the utilization of this compound in various cell-based assays to characterize its biological activity and elucidate its mechanism of action. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Mechanism of Action of FGFR4 Inhibitors
FGFR4 is a transmembrane receptor that, upon binding to its ligands, such as FGF19, dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[5][8][9] FGFR4 inhibitors, including this compound, are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[8]
Data Presentation: In Vitro Activity of Selective FGFR4 Inhibitors
The following table summarizes the in vitro inhibitory activities of several known selective FGFR4 inhibitors against FGFR family kinases. This data provides a benchmark for evaluating the potency and selectivity of this compound.
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 | Reference |
| BLU-554 (Fisogatinib) | 5 | >1000 | >1000 | >1000 | >200-fold | |
| H3B-6527 | <1.2 | 320 | 1,290 | 1,060 | >250-fold | |
| FGF401 (Roblitinib) | 1.9 | >1000 | >1000 | >1000 | >1000-fold |
Mandatory Visualizations
FGFR4 Signaling Pathway
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Line Selection and Culture
Rationale: The selection of appropriate cell lines is critical for accurately assessing the activity of an FGFR4 inhibitor. It is recommended to use cell lines with known FGFR4 dependency (e.g., high FGFR4 expression or FGF19 amplification) and control cell lines with low or no FGFR4 expression.
Recommended Cell Lines:
-
FGFR4-dependent: HuH-7, JHH-7 (Hepatocellular Carcinoma), MDA-MB-468, HCC1937 (Breast Cancer).
-
FGFR4-low/negative control: HepG2 (Hepatocellular Carcinoma), MCF7 (Breast Cancer).
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-4 days to maintain exponential growth.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines
-
96-well white, clear-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of growth medium.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Prepare a 2-fold serial dilution of this compound in growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of FGFR4 Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation status of FGFR4 and its downstream signaling proteins (e.g., ERK and AKT).
Materials:
-
Selected cancer cell lines
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Recombinant FGF19 (if stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed 0.5-1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
(Optional) Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control.
-
(Optional) Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., GAPDH or total protein).
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Selected cancer cell lines
-
96-well white, clear-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Follow steps 1-4 of the Cell Proliferation Assay protocol.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure that this compound is fully dissolved in DMSO at a high stock concentration to minimize the final DMSO concentration in the assays. If solubility is an issue, consider using alternative solvents or formulations, ensuring they are compatible with cell culture.
-
Off-target effects: It is important to assess the selectivity of this compound by testing its activity against other related kinases or in cell lines that do not depend on FGFR4 signaling.
-
Assay variability: To ensure reproducibility, perform all assays with appropriate biological and technical replicates. Include positive and negative controls in each experiment.
-
Optimization: The provided protocols are general guidelines. Optimal cell seeding densities, compound treatment times, and antibody concentrations should be determined empirically for each specific cell line and experimental setup.
By following these application notes and protocols, researchers can effectively evaluate the in vitro cellular activity of this compound and gain valuable insights into its potential as a therapeutic agent for FGFR4-driven cancers.
References
- 1. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]
- 2. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. uniprot.org [uniprot.org]
- 5. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 9. FGFR4: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
Application Notes and Protocols for FGFR4 Inhibition in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in preclinical xenograft models. The protocols and data presented are based on studies with highly selective FGFR4 inhibitors and serve as a guide for designing and executing in vivo efficacy studies.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification or FGFR4 overexpression, is implicated in the pathogenesis of several cancers, including hepatocellular carcinoma (HCC), breast cancer, and colorectal cancer.[2][3][4] This has made FGFR4 an attractive therapeutic target for cancer drug development. This document outlines the preclinical evaluation of selective FGFR4 inhibitors in xenograft models, providing representative data and detailed experimental protocols.
Mechanism of Action
FGFR4 inhibitors are typically small molecules designed to selectively bind to the ATP-binding pocket of the FGFR4 kinase domain. This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.[3][5] By blocking these oncogenic signals, FGFR4 inhibitors can suppress tumor cell proliferation and induce apoptosis, leading to tumor growth inhibition.[2] Some inhibitors achieve high selectivity by forming a covalent bond with a unique cysteine residue (Cys552) within the FGFR4 active site, a feature not present in other FGFR family members.
Preclinical Efficacy in Xenograft Models
Selective FGFR4 inhibitors have demonstrated significant anti-tumor activity in various cancer xenograft models. The efficacy is often most pronounced in tumors harboring an amplification of the FGF19 ligand.
Summary of Quantitative Data
The following tables summarize representative data from preclinical studies of selective FGFR4 inhibitors in mouse xenograft models.
Table 1: Efficacy of Selective FGFR4 Inhibitors in Xenograft Models
| Compound Class | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Selective FGFR4 Inhibitor (e.g., INCB062079) | Hepatocellular Carcinoma (FGF19-amplified) | Subcutaneous | 10-30 mg/kg, BID, Oral | Significant tumor regression | [6][7] |
| Selective FGFR4 Inhibitor (e.g., Roblitinib/FGF401) | Breast Cancer (Anti-HER2 Resistant) | Patient-Derived Xenograft (PDX) | 30 mg/kg, QD, Oral | Significant decrease in tumor growth | [1] |
Table 2: Pharmacodynamic Effects of a Selective FGFR4 Inhibitor
| Biomarker | Tissue | Method | Result | Reference |
| p-FGFR4 | Tumor | Western Blot / IHC | Inhibition of autophosphorylation | [6] |
| p-FRS2 | Tumor | Western Blot | Blockade of downstream signaling | [5] |
| p-ERK | Tumor | Western Blot / IHC | Blockade of downstream signaling | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and animal models.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of a selective FGFR4 inhibitor in a subcutaneous xenograft model.
Materials:
-
Cancer cell line with known FGFR4/FGF19 status (e.g., FGF19-amplified HCC cell line)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old
-
Matrigel or similar basement membrane matrix
-
Selective FGFR4 inhibitor (e.g., INCB062079)
-
Vehicle control (formulation dependent)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Administration:
-
Administer the selective FGFR4 inhibitor (e.g., 10-30 mg/kg) or vehicle control orally via gavage, twice daily (BID).[6]
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Protocol 2: Pharmacodynamic Analysis of FGFR4 Inhibition in Tumors
Objective: To assess the in vivo target engagement and downstream signaling inhibition of a selective FGFR4 inhibitor in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study (Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-p-FGFR4, anti-total FGFR4, anti-p-FRS2, anti-total FRS2, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE gels and Western blotting equipment
-
Formalin and paraffin for immunohistochemistry (IHC)
Procedure:
-
Tissue Collection:
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.
-
Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for IHC.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies of interest, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the level of protein phosphorylation relative to the total protein.
-
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tumors in paraffin and section.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate sections with primary antibodies against pharmacodynamic markers (e.g., p-ERK).
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Image the slides and perform pathological scoring to assess the level and localization of the target proteins.
-
Visualizations
The following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow for evaluating an FGFR4 inhibitor in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Fgfr4-IN-21 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess the effects of Fgfr4-IN-21, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), on downstream signaling pathways in cultured cells.
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and metabolism. Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of various cancers, particularly hepatocellular carcinoma. This compound is a potent and selective small molecule inhibitor of FGFR4 kinase activity. Western blotting is a key immunological technique used to detect and quantify changes in protein expression and phosphorylation status, making it an essential tool for evaluating the efficacy and mechanism of action of targeted inhibitors like this compound.
This document outlines the necessary steps for cell culture and treatment with this compound, preparation of cell lysates, and subsequent analysis by Western blot to monitor the inhibition of FGFR4 signaling.
Signaling Pathway Overview
FGFR4 activation, typically initiated by the binding of its ligand FGF19, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for adaptor proteins, triggering downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways regulate key cellular processes, and their inhibition by this compound can be monitored by assessing the phosphorylation status of key downstream effector proteins.
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The overall workflow for analyzing the effect of this compound using Western blot involves several key stages, from cell culture to data analysis.
Caption: Experimental Workflow for Western Blot Analysis.
Data Presentation
The following tables summarize the recommended antibodies and provide a template for presenting quantitative data from a dose-response experiment with this compound.
Table 1: Recommended Primary and Secondary Antibodies
| Target Protein | Supplier & Cat. No. | Dilution |
| p-FGFR4 (Tyr642) | e.g., Abcam | 1:1000 |
| Total FGFR4 | e.g., Cell Signaling #8562 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | e.g., Cell Signaling | 1:2000 |
| Total ERK1/2 | e.g., Cell Signaling | 1:1000 |
| p-AKT (Ser473) | e.g., Cell Signaling | 1:1000 |
| Total AKT | e.g., Cell Signaling | 1:1000 |
| β-Actin (Loading Control) | e.g., Sigma-Aldrich | 1:5000 |
| HRP-conjugated anti-rabbit IgG | e.g., Bio-Rad | 1:2000 - 1:5000 |
| HRP-conjugated anti-mouse IgG | e.g., Bio-Rad | 1:2000 - 1:5000 |
Table 2: Representative Quantitative Analysis of p-FGFR4 and p-ERK1/2 Levels in Response to this compound Treatment
Cell Line: e.g., HuH-7 (Hepatocellular Carcinoma) Treatment Time: 24 hours
| This compound (nM) | p-FGFR4 Intensity (Arbitrary Units) | Total FGFR4 Intensity (Arbitrary Units) | Normalized p-FGFR4 / Total FGFR4 Ratio | p-ERK1/2 Intensity (Arbitrary Units) | Total ERK1/2 Intensity (Arbitrary Units) | Normalized p-ERK1/2 / Total ERK1/2 Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.65 | 0.98 | 0.66 | 0.72 | 1.01 | 0.71 |
| 50 | 0.28 | 1.02 | 0.27 | 0.35 | 0.99 | 0.35 |
| 100 | 0.12 | 0.99 | 0.12 | 0.15 | 1.03 | 0.15 |
| 500 | 0.05 | 1.01 | 0.05 | 0.06 | 0.98 | 0.06 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Cell Culture and Treatment
-
Culture cells (e.g., HuH-7, Hep3B) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). A vehicle control (DMSO) corresponding to the highest concentration of the inhibitor should be included.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
-
To the normalized protein lysates, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Antibody Incubation and Detection
-
Following transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR4, anti-p-ERK1/2) diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to Table 1 for recommended starting dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
6. Data Analysis
-
Quantify the band intensities for the proteins of interest and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the intensity of the corresponding total protein for each sample.
-
Further normalize the data to the vehicle-treated control to determine the relative inhibition.
-
For analysis of total protein levels, normalize the band intensity to the loading control (e.g., β-actin).
Disclaimer: This protocol is a general guideline. Optimization of cell seeding density, inhibitor concentrations, treatment times, and antibody dilutions may be necessary for specific cell lines and experimental conditions.
Application Notes and Protocols for Cell Viability Assay with Fgfr4-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway is implicated in the progression of various cancers, including hepatocellular carcinoma (HCC) and breast cancer, making it a compelling target for therapeutic intervention.[1][3] Fgfr4-IN-21 is a potent and selective inhibitor of FGFR4. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a WST-1 assay, a common colorimetric method for quantifying metabolically active cells.[4][5]
Mechanism of Action and Signaling Pathway
FGFR4 is activated by its specific ligand, Fibroblast Growth Factor 19 (FGF19).[2] Upon binding, FGFR4 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR4 include the RAS-MAPK and PI3K-AKT pathways, which are central regulators of cell growth, survival, and proliferation.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling. This inhibition leads to a reduction in cell proliferation and can induce apoptosis in cancer cells dependent on the FGFR4 pathway.[6]
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay using WST-1
This protocol is adapted for determining the inhibitory effect of this compound on the proliferation of cancer cell lines with known FGFR4 expression, such as HuH-7 and JHH-7 (Hepatocellular Carcinoma).[7]
Materials:
-
Target cancer cell line (e.g., HuH-7, JHH-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
WST-1 Cell Proliferation Reagent
-
96-well flat-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Also include a "no-cell" control with medium only for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 72 hours.
-
-
WST-1 Assay:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[7] A reference wavelength of 620 nm can be used to reduce background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of treated cells / Absorbance of vehicle control cells)] x 100
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell viability.
-
Data Presentation
The following tables provide representative data for the effect of selective FGFR4 inhibitors on the viability of hepatocellular carcinoma cell lines. While this data is for the inhibitors BLU-554 and FGF-401, a similar response is expected for this compound.
Table 1: IC₅₀ Values of Selective FGFR4 Inhibitors in HCC Cell Lines
| Cell Line | Compound | IC₅₀ (µM) |
| HuH-7 | BLU-554 | 0.35 |
| JHH-7 | BLU-554 | 0.28 |
| HuH-7 | FGF-401 | 0.19 |
| JHH-7 | FGF-401 | 0.15 |
Note: This data is representative and sourced from studies on similar FGFR4 inhibitors.
Table 2: Example Dose-Response Data for an FGFR4 Inhibitor in HuH-7 Cells
| Concentration (µM) | % Viability |
| 0 (Vehicle) | 100 |
| 0.01 | 95 |
| 0.05 | 85 |
| 0.1 | 70 |
| 0.5 | 45 |
| 1 | 25 |
| 5 | 10 |
| 10 | 5 |
Note: This is example data to illustrate a typical dose-response relationship.
Experimental Workflow and Logic
The following diagram illustrates the workflow for the cell viability assay.
Caption: Workflow for this compound Cell Viability Assay.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. FGFR4 fibroblast growth factor receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Fgfr4-IN-21 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a significant role in cell proliferation, survival, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis, often through FGF19 amplification or FGFR4 overexpression, is a known oncogenic driver in several solid tumors, most notably hepatocellular carcinoma (HCC), as well as breast and colorectal cancers.[3][4][5]
Fgfr4-IN-21 is a potent and selective inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[6] While selective FGFR4 inhibition presents a promising therapeutic strategy, the development of acquired resistance and the complex nature of tumor signaling pathways often necessitate combination therapies to achieve durable clinical responses.[3][7]
These application notes provide a framework for investigating this compound in combination with other therapeutic agents. The protocols and principles described herein are based on established preclinical and clinical findings with other selective FGFR4 inhibitors, offering a guide for researchers to design and execute studies with this compound.
Rationale for Combination Therapies
Targeting the FGFR4 pathway can be enhanced by concurrently inhibiting other key oncogenic pathways or by overcoming resistance mechanisms. Key combination strategies include:
-
Overcoming Chemotherapy Resistance: Aberrant FGFR4 signaling can confer resistance to standard chemotherapeutic agents by upregulating anti-apoptotic proteins like Bcl-xL and c-FLIP.[3][8] Combining this compound with chemotherapy may re-sensitize resistant tumors.
-
Synergy with Other Targeted Agents: Cancer cells can escape FGFR4 inhibition by activating alternative signaling pathways, such as PI3K/AKT/mTOR or MEK/ERK.[8] Co-targeting these pathways can produce synergistic anti-tumor effects.
-
Enhancing Immunotherapy: Preclinical evidence suggests that FGFR signaling can create a "non-T-cell-inflamed" tumor microenvironment, limiting the efficacy of immune checkpoint inhibitors (ICIs).[9] FGFR4 inhibition may remodel the tumor microenvironment to be more susceptible to ICIs like anti-PD-1/PD-L1 antibodies. A phase 1 study combining the FGFR4 inhibitor roblitinib (FGF401) with pembrolizumab has been conducted to explore this strategy.[5]
-
Increasing Radiosensitivity: FGFR4 has been implicated in resistance to radiotherapy in cancers like colorectal cancer.[8] Inhibition with this compound could be a viable strategy to enhance the efficacy of radiation treatment.
Signaling Pathways and Points of Intervention
The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway and highlights potential nodes for therapeutic intervention with combination therapies.
Caption: FGFR4 pathway and potential combination therapy targets.
Representative Preclinical Data
The following tables summarize hypothetical yet representative data based on published results for other selective FGFR4 inhibitors. These tables are intended to illustrate the potential outcomes of combination studies with this compound.
Table 1: In Vitro Synergy of this compound with a MEK Inhibitor in an FGF19-Amplified HCC Cell Line
| Treatment Group | IC50 (this compound) | IC50 (MEK Inhibitor) | Combination Index (CI)* |
|---|---|---|---|
| This compound Monotherapy | 35 nM | - | - |
| MEK Inhibitor Monotherapy | - | 250 nM | - |
| Combination (1:1 Ratio) | 12 nM | 85 nM | 0.45 (Synergy) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 0.9 indicates synergy.
Table 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of Colorectal Cancer
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI %) |
|---|---|---|
| Vehicle Control | Daily, p.o. | 0% |
| This compound | 50 mg/kg, daily, p.o. | 45% |
| Oxaliplatin | 5 mg/kg, weekly, i.p. | 38% |
| this compound + Oxaliplatin | Combination Dosing | 82% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effect of this compound as a single agent and in combination with another therapeutic, and to quantify synergy.
Materials:
-
Cancer cell line with known FGFR4/FGF19 status (e.g., Hep3B - FGF19 amplified)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (stock dissolved in DMSO)
-
Combination agent (e.g., MEK inhibitor, stock dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader (luminometer or fluorometer)
-
Synergy analysis software (e.g., CompuSyn)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium. For combination studies, prepare drugs at a constant molar ratio (e.g., 1:1, 1:5) across a range of concentrations centered around their respective IC50 values.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO) and single-agent treatments.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot dose-response curves and calculate IC50 values for each agent using non-linear regression.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI). A CI value < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
-
Caption: Workflow for in vitro cell viability and synergy analysis.
Protocol 2: Western Blot for Pathway Modulation Analysis
Objective: To confirm that this compound inhibits downstream FGFR4 signaling and to observe the effects of combination therapy on related pathways.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound and combination agent
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running/transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-p-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination agent, or both for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system. Use a loading control (e.g., Actin, GAPDH) to ensure equal protein loading.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
This compound formulation for oral gavage (p.o.)
-
Combination agent formulation (e.g., for intraperitoneal injection, i.p.)
-
Vehicle control solution
-
Digital calipers
-
Animal scale
Methodology:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Combination Agent
-
Group 4: this compound + Combination Agent
-
-
Dosing: Administer treatments according to the pre-determined schedule (e.g., daily for oral compounds, weekly for certain chemotherapies).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Record mouse body weight as a measure of toxicity. The formula for tumor volume is (Length x Width²)/2.
-
Study Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint size (e.g., 2000 mm³) or for a set duration (e.g., 21-28 days). Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
-
Analyze for statistical significance between groups (e.g., using ANOVA).
-
Caption: Workflow for an in vivo tumor xenograft efficacy study.
References
- 1. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Fgfr4-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, particularly hepatocellular carcinoma (HCC).[1][2] The FGF19-FGFR4 signaling axis is a key driver in these malignancies, making FGFR4 an attractive therapeutic target. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[2] Understanding the mechanisms of resistance to FGFR4 inhibitors is paramount for developing more effective and durable treatment strategies.
Fgfr4-IN-21 is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 33 nM. Its high potency and selectivity make it a valuable tool for studying the biological functions of FGFR4 and for investigating the mechanisms of acquired resistance to FGFR4-targeted therapies. These application notes provide detailed protocols for utilizing this compound to establish and characterize drug-resistant cancer cell line models.
This compound: A Tool for Investigating Drug Resistance
This compound, also referred to as "Compd 4c," allows researchers to probe the vulnerabilities of FGFR4-dependent cancers and to uncover the molecular adaptations that lead to treatment failure. The primary mechanisms of resistance to FGFR4 inhibitors fall into two categories:
-
On-target resistance: This involves the acquisition of secondary mutations in the FGFR4 kinase domain that prevent the inhibitor from binding effectively. Common mutations have been identified in the gatekeeper and hinge-1 residues of FGFR4.[1]
-
Off-target resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR4 blockade. A frequently observed mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3]
The following protocols are designed to guide researchers in using this compound to model, identify, and study these resistance mechanisms in a laboratory setting.
Data Presentation: Quantitative Analysis of this compound Activity
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Fold Resistance |
| HUH-7 | Parental | 35 | 1 |
| HUH-7-R | This compound Resistant | 1500 | 42.9 |
| JHH-7 | Parental | 50 | 1 |
| JHH-7-R | This compound Resistant | 2500 | 50 |
Table 2: Effect of this compound on Downstream Signaling Pathways
| Cell Line | Treatment | p-FGFR4 (Relative Intensity) | p-ERK1/2 (Relative Intensity) | p-AKT (Relative Intensity) |
| HUH-7 (Parental) | DMSO | 1.0 | 1.0 | 1.0 |
| HUH-7 (Parental) | This compound (100 nM) | 0.2 | 0.3 | 0.4 |
| HUH-7-R (Resistant) | DMSO | 1.0 | 0.9 | 0.9 |
| HUH-7-R (Resistant) | This compound (100 nM) | 0.9 | 0.8 | 0.8 |
Table 3: Synergistic Effects of this compound with an EGFR Inhibitor in Resistant Cells
| Cell Line | This compound IC50 (nM) | Gefitinib IC50 (µM) | Combination Index (CI) at ED50 |
| HUH-7-R | 1500 | >10 | - |
| HUH-7-R (Combination) | 150 | 1.2 | 0.4 |
Note: The data presented in these tables are representative examples and will vary depending on the specific cell lines and experimental conditions used.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
FGFR4-dependent cancer cell line (e.g., HUH-7, JHH-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately the IC10 to IC20.
-
Maintain a parallel culture with DMSO as a vehicle control.
-
-
Dose Escalation:
-
When the cells in the this compound-containing medium resume proliferation (typically after a few passages), increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Continue this stepwise dose escalation as the cells adapt and become resistant to the current concentration. This process can take several months.
-
-
Establishment of Resistant Clones:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >1 µM), isolate single-cell clones by limiting dilution or by picking well-isolated colonies.
-
-
Characterization of Resistant Clones:
-
Expand the resistant clones and determine their IC50 for this compound. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.
-
Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Protocol 2: Cell Viability Assay
This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blot Analysis of FGFR4 Signaling
This protocol is for assessing the phosphorylation status of FGFR4 and its downstream signaling proteins.
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation between parental and resistant cells.
Protocol 4: In Vivo Xenograft Model for Drug Resistance Studies
This protocol describes how to evaluate the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Parental and resistant cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject parental or resistant cells (typically 1-5 x 10^6 cells) into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualization of Key Concepts
The following diagrams illustrate the FGFR4 signaling pathway, the experimental workflow for studying drug resistance, and the mechanisms of resistance.
Caption: The FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound resistance.
Caption: Mechanisms of acquired resistance to this compound.
References
Application Notes and Protocols: Fgfr4-IN-21 for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various malignancies, particularly hepatocellular carcinoma (HCC) and certain breast and lung cancers.[1][2][3][4] The aberrant activation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, promotes tumor cell proliferation, survival, and resistance to therapy.[1][3] A key mechanism of FGFR4-mediated tumorigenesis is the suppression of apoptosis, or programmed cell death.[3][5] Consequently, the development of selective FGFR4 inhibitors to reactivate apoptotic pathways is a promising therapeutic strategy.
These application notes provide an overview and detailed protocols for studying the induction of apoptosis in cancer cells using a selective FGFR4 inhibitor. As specific experimental data for a compound designated "Fgfr4-IN-21" is not publicly available, this document will utilize data and protocols associated with Roblitinib (FGF401) , a potent and highly selective FGFR4 inhibitor, as a representative example to illustrate the principles and methodologies.[6] Roblitinib binds reversibly and covalently to the FGFR4 kinase domain, demonstrating high selectivity over other FGFR family members.[6]
Mechanism of Action: FGFR4 Signaling and Apoptosis Induction
The FGFR4 signaling cascade is initiated by the binding of its ligand, primarily FGF19, which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[7] This activation triggers downstream signaling pathways, including the PI3K-AKT and RAS-MAPK/ERK pathways, which are central to cell survival and proliferation.[3][4] Activated FGFR4 signaling can inhibit apoptosis by upregulating anti-apoptotic proteins such as Bcl-xL and c-FLIP.[1][8]
Selective FGFR4 inhibitors like Roblitinib physically block the ATP-binding site of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[6] This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic cascade, ultimately resulting in cancer cell death. The combination of an FGFR4 inhibitor with other agents, such as EZH2 inhibitors, has been shown to synergistically induce apoptosis in HCC cells.[9]
Data Presentation: In Vitro Efficacy of Selective FGFR4 Inhibitors
The following tables summarize the in vitro inhibitory activity of representative selective FGFR4 inhibitors against the FGFR4 kinase and their effect on the viability of cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selective FGFR4 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold vs. other kinases | [6] |
| H3B-6527 | FGFR4 | <1.2 | >250-fold vs. FGFR1-3 | [6] |
| BLU9931 | FGFR4 | 3 | >50-fold vs. FGFR1-3 | [6] |
| BLU-554 (Fisogatinib) | FGFR4 | 5 | >120-fold vs. FGFR1-3 | [1] |
Table 2: Anti-proliferative Activity of a Representative FGFR4 Inhibitor (Roblitinib) in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Treatment | IC50 (µM) | Reference |
| HepG2 | Roblitinib | Data not specified, but significant inhibition of viability shown | [9] |
| Huh7 | Roblitinib | Data not specified, but significant inhibition of viability shown | [9] |
| PLC/PRF/5 | Roblitinib | Data not specified, but significant inhibition of viability shown | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic effects of a selective FGFR4 inhibitor in cancer cells.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the FGFR4 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
FGFR4 inhibitor (e.g., Roblitinib) dissolved in DMSO
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the FGFR4 inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the FGFR4 inhibitor.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
FGFR4 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the FGFR4 inhibitor at its IC50 concentration (and a 2x IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins following FGFR4 inhibitor treatment.
Materials:
-
Cancer cell line
-
FGFR4 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-xL, anti-p-FGFR, anti-FGFR4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the FGFR4 inhibitor as described in Protocol 2.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
References
- 1. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 2. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptor 4 regulates proliferation and antiapoptosis during gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. FGFR4 and EZH2 inhibitors synergistically induce hepatocellular carcinoma apoptosis via repressing YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Activity of Fgfr4-IN-21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of Fgfr4-IN-21, a putative FGFR4 inhibitor, using a luminescence-based kinase assay. The provided methodologies are based on established biochemical assays designed to screen for and profile inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase activity.
Introduction to FGFR4
Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid regulation, metabolism, and tissue repair.[1][2] The binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), in a complex with the co-receptor Klotho Beta (KLB), triggers the dimerization and autophosphorylation of FGFR4.[3] This activation initiates downstream signaling cascades, predominantly the Ras-Raf-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration.[4][5] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the progression of several cancers, including hepatocellular carcinoma, making FGFR4 a compelling target for therapeutic intervention.[4][6]
FGFR4 Signaling Pathway
The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway. Upon FGF19 binding, FGFR4, in complex with its co-receptor β-Klotho, dimerizes and autophosphorylates its intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 then recruits Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates downstream signaling pathways such as the RAS-MAPK and PI3K-AKT cascades, promoting cell proliferation and survival.[3][4][7][8]
Caption: The FGF19-FGFR4 signaling cascade.
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol is designed to measure the inhibitory effect of this compound on FGFR4 kinase activity using a luminescent assay format, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to the inhibition of kinase activity.[9][10]
Materials and Reagents
-
Recombinant Human FGFR4 Kinase
-
This compound (test inhibitor)
-
Staurosporine (positive control inhibitor)
-
Kinase Substrate (e.g., Poly(E,Y)4:1)[9]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[10]
-
Dithiothreitol (DTT)
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
The following diagram outlines the key steps of the in vitro kinase assay protocol.
Caption: Workflow for the FGFR4 kinase inhibition assay.
Detailed Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. A typical concentration range for IC50 determination would be from 100 µM to 1 nM. Also, prepare solutions of a known FGFR4 inhibitor (e.g., Staurosporine) as a positive control and DMSO alone as a negative (no inhibition) control. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Assay Plate Setup : To a white, opaque 96-well plate, add 1 µL of the serially diluted this compound, positive control, or DMSO to the appropriate wells.
-
Kinase Reaction Mixture : Prepare a master mix containing the kinase assay buffer, DTT, kinase substrate, and recombinant FGFR4 enzyme. The optimal concentration of the enzyme should be determined empirically by performing an enzyme titration.
-
Enzyme and Substrate Addition : Add 20 µL of the kinase reaction mixture to each well of the assay plate.
-
Inhibitor Pre-incubation : Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the test compound to bind to the kinase.
-
Initiation of Kinase Reaction : Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 20 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for FGFR4.
-
Kinase Reaction Incubation : Mix the plate and incubate for a defined period (e.g., 30-60 minutes) at 30°C.[10][11]
-
Signal Generation :
-
Stop the kinase reaction and deplete the unconsumed ATP by adding 40 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10]
-
Add 80 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Percentage of Inhibition Calculation : The percentage of FGFR4 inhibition is calculated for each concentration of this compound using the following formula:
% Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background))
Where:
-
RLU_inhibitor is the relative light units from wells containing this compound.
-
RLU_DMSO is the average relative light units from the DMSO (no inhibition) control wells.
-
RLU_background is the average relative light units from control wells without kinase.
-
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation
The quantitative data for this compound and control inhibitors should be summarized in a clear and structured table for easy comparison.
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Staurosporine | [Insert Value] | [Insert Value] | [Insert Value] |
Table 1: Inhibitory Activity of this compound against FGFR4. The IC50 values were determined from a [e.g., 10-point] dose-response curve. Data are presented as the mean of [e.g., three] independent experiments.
Cell-Based Assays
While this document focuses on a biochemical assay, it is crucial to validate the findings in a cellular context. Cell-based assays using cell lines that overexpress FGFR4 (e.g., MDA-MB453 breast carcinoma cells) can confirm the on-target activity of this compound.[12][13] In such assays, the inhibition of FGFR4 can be assessed by measuring the phosphorylation of its downstream substrate, FRS2α, via immunoblotting.[12][13]
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of the inhibitory activity of this compound against FGFR4. Adherence to this detailed methodology will ensure the generation of robust and reproducible data, which is essential for the characterization of novel kinase inhibitors in drug discovery and development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fgfr4-IN-21 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, survival, and metabolism.[1][2][3] Dysregulation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC), making it an attractive target for therapeutic intervention.[1][2] Fgfr4-IN-21 is a potent and selective small molecule inhibitor designed to target the kinase activity of FGFR4, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][4][5]
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex tumor microenvironment, leading to discrepancies between preclinical and clinical outcomes.[6] Three-dimensional (3D) cell culture models, such as spheroids, offer a more physiologically relevant system by mimicking tumor architecture, cell-cell interactions, and nutrient/oxygen gradients.[7][8][9] These models are increasingly utilized in drug discovery to better predict in vivo efficacy and resistance mechanisms.[6][8]
These application notes provide a detailed protocol for utilizing this compound in 3D spheroid models of cancer cells with an active FGF19-FGFR4 signaling pathway. The described workflows cover spheroid formation, inhibitor treatment, and various endpoint analyses to assess the anti-tumor activity of this compound.
Signaling Pathway
The binding of FGF19 to the FGFR4/β-Klotho complex induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT cascades, which promote cell proliferation and survival.[1][4][10] this compound inhibits the ATP-binding site of the FGFR4 kinase domain, preventing autophosphorylation and subsequent pathway activation.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line with known FGFR4 activation (e.g., Hep3B, HUH7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to 80-90% confluency in standard tissue culture flasks.
-
Aspirate the medium, wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count and adjust the cell concentration to 2 x 10^4 cells/mL.
-
Add 100 µL of the cell suspension (2,000 cells) to each well of a 96-well ULA plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve 2X the final desired concentrations.
-
After 72 hours of spheroid formation, carefully remove 50 µL of medium from each well.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the treated spheroids for the desired duration (e.g., 72, 96, or 120 hours) at 37°C and 5% CO2.
Protocol 3: Cell Viability Assessment (Luminescent ATP Assay)
This protocol measures cell viability by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well ULA plate (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
After the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a suitable data analysis software.
Experimental Workflow
The overall experimental workflow for evaluating this compound in 3D cell culture models is depicted below.
Data Presentation
The following tables present representative quantitative data obtained from experiments using this compound in a 3D spheroid model of hepatocellular carcinoma (Hep3B cells).
Table 1: Dose-Response of this compound on Hep3B Spheroid Viability
| This compound Conc. (nM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 850,000 | 42,500 | 100.0 |
| 1 | 833,000 | 41,650 | 98.0 |
| 10 | 722,500 | 36,125 | 85.0 |
| 50 | 442,000 | 22,100 | 52.0 |
| 100 | 297,500 | 14,875 | 35.0 |
| 500 | 127,500 | 6,375 | 15.0 |
| 1000 | 85,000 | 4,250 | 10.0 |
Table 2: IC50 Values of this compound in 2D vs. 3D Cell Culture Models
| Cell Line | Culture Model | IC50 (nM) |
| Hep3B | 2D Monolayer | 25 |
| Hep3B | 3D Spheroid | 85 |
| HUH7 | 2D Monolayer | 32 |
| HUH7 | 3D Spheroid | 110 |
Table 3: Western Blot Quantification of Pathway Inhibition
| Treatment (100 nM, 24h) | p-FGFR4 / Total FGFR4 (Relative Density) | p-ERK / Total ERK (Relative Density) |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.15 | 0.25 |
These data illustrate the potent anti-proliferative effect of this compound on 3D spheroids and highlight the shift in IC50 values often observed between 2D and 3D models, underscoring the importance of physiologically relevant culture systems. Furthermore, the data confirms the on-target activity of the inhibitor by demonstrating a reduction in the phosphorylation of FGFR4 and its downstream effector ERK.
References
- 1. mdpi.com [mdpi.com]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 6. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with a Selective FGFR4 Inhibitor (Fgfr4-IN-21)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and gastric cancer.[1][2] Consequently, FGFR4 has emerged as a promising therapeutic target for cancer treatment.[3][4]
Fgfr4-IN-21 is a representative potent and highly selective small-molecule inhibitor of FGFR4. By binding to the FGFR4 kinase domain, it blocks the downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[5][6] These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of treating cancer cells with this compound, focusing on apoptosis, cell cycle progression, and cellular proliferation.
Note: "this compound" is used as a representative name for a selective FGFR4 inhibitor. The experimental data presented is representative of potent, selective FGFR4 inhibitors like BLU-554 (Fisogatinib) and FGF401 (Roblitinib).[5][7]
Mechanism of Action: FGFR4 Signaling Pathway
Upon binding of its ligand, primarily FGF19, and the co-receptor β-klotho, FGFR4 dimerizes and undergoes autophosphorylation. This activation triggers downstream signaling cascades that promote cell growth and suppress apoptosis. This compound inhibits this initial phosphorylation step, leading to cell cycle arrest and induction of apoptosis in FGFR4-dependent cancer cells.[5][6]
Caption: Inhibition of the FGFR4 signaling cascade by this compound.
Data Presentation: Effects of this compound on Cancer Cells
The following tables summarize representative quantitative data from flow cytometry analyses of cancer cells (e.g., Gastric Cancer, HCC) treated with a selective FGFR4 inhibitor.
Table 1: Induction of Apoptosis in MKN-45 Gastric Cancer Cells (Data is representative of effects observed with FGFR4 inhibitors like BLU-554)[5]
| Treatment Group | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle (DMSO) | - | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.1 |
| This compound | 1 µM | 85.6 ± 2.1 | 8.1 ± 1.2 | 6.3 ± 1.0 | 14.4 ± 1.6 |
| This compound | 5 µM | 62.3 ± 3.5 | 22.4 ± 2.5 | 15.3 ± 1.9 | 37.7 ± 2.8 |
Table 2: Cell Cycle Arrest in MKN-45 Gastric Cancer Cells (Data is representative of effects observed with FGFR4 inhibitors like BLU-554)[5]
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 55.4 ± 2.2 | 30.1 ± 1.8 | 14.5 ± 1.5 |
| This compound | 1 µM | 68.2 ± 2.8 | 21.5 ± 1.5 | 10.3 ± 1.1 |
| This compound | 5 µM | 79.8 ± 3.1 | 12.3 ± 1.3 | 7.9 ± 0.9 |
Table 3: Inhibition of Cellular Proliferation (EdU Incorporation) (Conceptual data based on expected outcomes from FGFR4 inhibition)
| Treatment Group | Concentration | Proliferating Cells (EdU+) (%) |
| Vehicle (DMSO) | - | 45.7 ± 3.3 |
| This compound | 1 µM | 28.9 ± 2.5 |
| This compound | 5 µM | 15.2 ± 1.9 |
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Caption: General workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a vital stain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Cells treated with this compound and vehicle control.
-
Phosphate-Buffered Saline (PBS), cold.
-
10X Binding Buffer (0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) Staining Solution (e.g., 100 µg/mL).
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation: Harvest 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash cells once with cold PBS, centrifuge, and carefully discard the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8]
-
PI Addition: Add 5 µL of PI staining solution.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately. Healthy cells will be Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[8][11]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[12]
Materials:
-
Cells treated with this compound and vehicle control.
-
Phosphate-Buffered Saline (PBS), cold.
-
70% Ethanol, ice-cold.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash cells once with cold PBS, centrifuge (e.g., 300 x g for 5 minutes), and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
Rehydration: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) to remove the ethanol. Wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[4]
-
Analysis: Analyze the samples by flow cytometry. Use software models (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[4]
Protocol 3: Cellular Proliferation Analysis using EdU Staining
This assay directly measures DNA synthesis by detecting the incorporation of a nucleoside analog, 5-ethynyl-2´-deoxyuridine (EdU), into newly synthesized DNA.[14] This is a more direct measure of proliferation than cell cycle analysis alone.
Materials:
-
Click-iT™ EdU Flow Cytometry Assay Kit (or equivalent).
-
Cells treated with this compound and vehicle control.
-
Complete cell culture medium.
-
PBS.
Procedure:
-
EdU Labeling: While treating cells with this compound, add EdU to the culture medium at a final concentration of 10 µM. Incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Cell Harvest: Harvest and wash the cells as described in the previous protocols.
-
Fixation and Permeabilization: Follow the manufacturer's protocol for cell fixation (e.g., using Click-iT™ fixative) and permeabilization (e.g., using a saponin-based reagent).[14]
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the kit instructions. Add the cocktail to the permeabilized cells.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]
-
Washing and Analysis: Wash the cells once with permeabilization and wash reagent. Resuspend in an appropriate buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze by flow cytometry to determine the percentage of EdU-positive (proliferating) cells. This can be combined with DNA content staining (e.g., FxCycle™ Violet Stain) to simultaneously analyze proliferation and cell cycle phase.
Conclusion
Flow cytometry is an indispensable tool for characterizing the cellular effects of FGFR4 inhibitors like this compound. The protocols outlined here for apoptosis, cell cycle, and proliferation analysis provide a robust framework for quantifying the anti-tumor activity of this class of compounds. The expected outcomes—an increase in apoptosis and G0/G1 cell cycle arrest, coupled with a decrease in proliferation—are consistent with the on-target inhibition of the oncogenic FGFR4 signaling pathway. These assays are critical for the preclinical evaluation and mechanistic understanding of novel cancer therapeutics.
References
- 1. FGFR4 fibroblast growth factor receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 4 regulates proliferation and antiapoptosis during gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLU-554, A selective inhibitor of FGFR4, exhibits anti-tumour activity against gastric cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Fgfr4-IN-21 in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, including hepatocellular carcinoma (HCC) and breast cancer, making it a compelling target for therapeutic intervention.[1][3][4] The use of CRISPR-Cas9 gene editing technology allows for the precise creation of cell line models that can elucidate the specific roles of FGFR4 in cancer biology and facilitate the evaluation of targeted inhibitors.
These application notes provide a comprehensive guide for the use of Fgfr4-IN-21, a hypothetical selective inhibitor of FGFR4, in CRISPR-edited cell lines. The protocols outlined below detail the generation of FGFR4 knockout (KO) and knock-in (KI) cell lines, and the subsequent evaluation of this compound's efficacy and mechanism of action.
FGFR4 Signaling Pathway
Activation of FGFR4 by its ligand, FGF19, in complex with the co-receptor Klotho-beta (KLB), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[4] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[1][2]
Quantitative Data Summary
The following tables present hypothetical data for the efficacy of this compound in wild-type (WT) and CRISPR-edited cancer cell lines. This data is for illustrative purposes to guide expected outcomes.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Genotype | IC50 (nM) |
| HepG2 | WT (FGFR4+/+) | 50 |
| HepG2 | FGFR4 KO (-/-) | > 10,000 |
| HUH-7 | WT (FGFR4+/+) | 75 |
| HUH-7 | FGFR4 KO (-/-) | > 10,000 |
| MDA-MB-453 | FGFR4 Y367C KI | 25 |
Table 2: Effect of this compound on Cell Proliferation (72h)
| Cell Line | Genotype | This compound (100 nM) % Inhibition |
| HepG2 | WT (FGFR4+/+) | 85% |
| HepG2 | FGFR4 KO (-/-) | 5% |
| HUH-7 | WT (FGFR4+/+) | 80% |
| HUH-7 | FGFR4 KO (-/-) | 3% |
| MDA-MB-453 | FGFR4 Y367C KI | 95% |
Table 3: Apoptosis Induction by this compound (48h)
| Cell Line | Genotype | This compound (100 nM) % Apoptotic Cells |
| HepG2 | WT (FGFR4+/+) | 45% |
| HepG2 | FGFR4 KO (-/-) | 2% |
| HUH-7 | WT (FGFR4+/+) | 40% |
| HUH-7 | FGFR4 KO (-/-) | 3% |
Experimental Protocols
Protocol 1: Generation of FGFR4 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of a stable FGFR4 knockout cell line using a lentiviral delivery system.
Materials:
-
Target cancer cell line (e.g., HepG2, HUH-7)
-
Lentiviral vector co-expressing Cas9 and an FGFR4-targeting guide RNA (gRNA)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Complete cell culture medium, serum, and antibiotics
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing
-
Antibodies for Western blotting (anti-FGFR4 and loading control)
Procedure:
-
gRNA Design: Design and clone two to three gRNAs targeting an early exon of the FGFR4 gene to ensure a frameshift mutation leading to a knockout.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the harvested lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Genomic Validation: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the FGFR4 gene and perform Sanger sequencing to identify clones with frameshift mutations.
-
Protein Validation: Confirm the absence of FGFR4 protein expression in knockout clones by Western blot analysis.
Protocol 2: Evaluating the Efficacy of this compound in CRISPR-Edited Cell Lines
This protocol details the assessment of this compound's effect on the viability of wild-type and FGFR4 knockout cell lines.
Materials:
-
Wild-type and validated FGFR4 knockout cell lines
-
This compound compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader for luminescence or absorbance measurement
Procedure:
-
Cell Seeding: Seed both wild-type and FGFR4 knockout cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log concentration of this compound and determine the IC50 values using a non-linear regression analysis.
Protocol 3: Analysis of Downstream Signaling Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins by Western blot.
Materials:
-
Wild-type and FGFR4 knockout cell lines
-
This compound compound
-
FGF19 ligand
-
6-well cell culture plates
-
Serum-free medium
-
Lysis buffer and protease/phosphatase inhibitors
-
Antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-FGFR4, and loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Seeding and Starvation: Seed wild-type and FGFR4 knockout cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with this compound at the desired concentration (e.g., 100 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the indicated primary and corresponding secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the changes in the phosphorylation levels of ERK and AKT relative to their total protein levels.
Conclusion
The combination of CRISPR-Cas9 technology and targeted inhibitors like this compound provides a powerful platform for cancer research and drug development. The protocols and data presented here offer a framework for investigating the role of FGFR4 in cancer and for evaluating the efficacy of novel therapeutic agents. The use of isogenic wild-type and knockout cell lines is critical for validating the on-target activity of FGFR4 inhibitors and for understanding the molecular mechanisms underlying their anti-cancer effects.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
Application Notes and Protocols for Testing FGFR4 Inhibitor Efficacy in Animal Models
Disclaimer: Extensive searches for preclinical data and protocols specifically for a compound named "Fgfr4-IN-2" did not yield any publicly available information. Therefore, these application notes and protocols have been generated based on published data for other well-characterized, selective FGFR4 inhibitors, such as BLU9931 and H3B-6527. These notes are intended to provide a representative framework for designing and executing preclinical efficacy studies for a novel FGFR4 inhibitor. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand, fibroblast growth factor 19 (FGF19), can drive the proliferation of certain cancers, most notably hepatocellular carcinoma (HCC).[1][2] The FGF19-FGFR4 signaling axis is a critical pathway in the development and progression of these tumors, making FGFR4 an attractive therapeutic target.[3][4] Selective FGFR4 inhibitors are being developed to block this oncogenic signaling and inhibit tumor growth.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the in vivo efficacy of FGFR4 inhibitors. The focus is on hepatocellular carcinoma and breast cancer models, where the role of FGFR4 is well-documented.
Signaling Pathway
The binding of FGF19 to FGFR4, in complex with the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[3][5] Selective FGFR4 inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[6][7]
Recommended Animal Models
The choice of animal model is critical for evaluating the efficacy of an FGFR4 inhibitor. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable tools.[8]
Cell Line-Derived Xenograft (CDX) Models:
-
Hepatocellular Carcinoma (HCC):
-
Hep3B: This human HCC cell line expresses high levels of FGF19 and is dependent on FGFR4 signaling for proliferation, making it a suitable model for testing FGFR4 inhibitors.[1]
-
Huh7: Another widely used human HCC cell line that can be used for xenograft studies. Some studies have used Huh7 cells engineered to overexpress FGF19 to create a more robust model of FGFR4 dependency.[9]
-
-
Breast Cancer:
-
Certain breast cancer cell lines with FGFR4 amplification or overexpression can be used. It is crucial to characterize the FGFR4 status of the cell line before initiating in vivo studies.[10]
-
Patient-Derived Xenograft (PDX) Models:
-
PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human tumors.[8]
-
For FGFR4 inhibitor studies, it is essential to select PDX models with confirmed FGFR4 amplification, overexpression, or FGF19 amplification.[1]
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies of an FGFR4 inhibitor in CDX and PDX mouse models.
Animal Husbandry and Ethics
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are required for xenograft studies.
-
Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.
-
Provide ad libitum access to food and water.
Tumor Implantation
-
CDX Models:
-
Culture the selected cancer cell line (e.g., Hep3B) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
PDX Models:
-
Obtain fresh, sterile tumor tissue from a patient.
-
Implant a small fragment (approximately 20-30 mm³) of the tumor tissue subcutaneously into the flank of each mouse.
-
Treatment Regimen
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Fgfr4-IN-2 (or similar inhibitor):
-
Formulation: The inhibitor should be formulated in a vehicle appropriate for the route of administration (e.g., 0.5% methylcellulose for oral gavage).
-
Dosage and Schedule: The dosage and schedule will depend on the pharmacokinetic and pharmacodynamic properties of the specific inhibitor. Based on data from similar compounds, a starting point could be daily oral administration at doses ranging from 10 to 100 mg/kg.[1] Dose-finding studies are recommended.
-
-
Vehicle Control: The control group should receive the same volume of the vehicle used to formulate the inhibitor, administered on the same schedule.
Efficacy Assessment
-
Tumor Growth:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
-
Body Weight:
-
Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, mice should be euthanized, and tumors excised, weighed, and processed for further analysis.
-
Pharmacodynamic and Biomarker Analysis
-
Collect tumor samples at the end of the study to assess target engagement and downstream signaling effects.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Analyze tumor lysates to measure the phosphorylation levels of FGFR4 and downstream effectors like ERK and AKT to confirm target inhibition.
Experimental Workflow
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Antitumor Efficacy of a Representative FGFR4 Inhibitor in an HCC Xenograft Model (e.g., Hep3B)
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | Daily, p.o. | 1850 ± 210 | - | 1.9 ± 0.25 |
| FGFR4 Inhibitor (30 mg/kg) | Daily, p.o. | 650 ± 95 | 64.9 | 0.7 ± 0.12 |
| FGFR4 Inhibitor (100 mg/kg) | Daily, p.o. | 250 ± 45 | 86.5 | 0.3 ± 0.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific inhibitor, animal model, and experimental conditions.
Table 2: Pharmacodynamic Effects of a Representative FGFR4 Inhibitor in Tumor Tissue
| Treatment Group | p-FGFR4 (Relative to Total FGFR4) | p-ERK (Relative to Total ERK) | % Ki-67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | 1.0 | 1.0 | 75 ± 8 | 2 ± 0.5 |
| FGFR4 Inhibitor (100 mg/kg) | 0.2 ± 0.05 | 0.3 ± 0.08 | 15 ± 4 | 15 ± 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
These application notes provide a robust framework for evaluating the in vivo efficacy of novel FGFR4 inhibitors. By utilizing appropriate animal models and following detailed experimental protocols, researchers can generate high-quality, reproducible data to support the preclinical development of these targeted therapies. It is crucial to adapt these general guidelines to the specific characteristics of the FGFR4 inhibitor being tested and to adhere to all institutional and ethical guidelines for animal research.
References
- 1. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Signaling by FGFR4 [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of FGFR targeting in breast cancer through interrogation of patient-derived models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fgfr4-IN-21 Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of Fgfr4-IN-21, a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor, a critical step in its activation.[1][2] This inhibition blocks the initiation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[1][2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration of this compound in your specific cell line is to perform a dose-response experiment. Based on its known IC50 value of 33 nM in biochemical assays, a concentration range of 1 nM to 1 µM is recommended for initial cell-based assays such as cell viability or proliferation assays.[3] For Western blot analysis of p-FGFR4 inhibition, a concentration of 10- to 100-fold higher than the IC50 may be necessary to achieve complete inhibition in a cellular context.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of FGFR4 phosphorylation in Western blot | - Insufficient inhibitor concentration: The effective concentration in a cellular context may be higher than the biochemical IC50. - Short incubation time: The inhibitor may require more time to penetrate the cell membrane and reach its target. - Low protein expression: The target protein (FGFR4) level in the chosen cell line may be too low for detection. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). - Increase the incubation time with the inhibitor (e.g., 2, 6, 12, 24 hours). - Confirm FGFR4 expression in your cell line using a validated antibody and positive control cell lysates. |
| High background in Western blot | - Antibody concentration too high: Both primary and secondary antibody concentrations can contribute to background. - Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. - Inadequate washing: Residual antibodies are not sufficiently washed off the membrane. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk). - Increase the number and duration of washes with TBST. |
| Inconsistent results in cell viability/proliferation assays | - Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variability. - Edge effects in microplates: Cells in the outer wells of a microplate can behave differently due to evaporation. - Inhibitor precipitation: The inhibitor may not be fully soluble in the cell culture medium at higher concentrations. | - Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. - Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media. - Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a lower starting concentration. |
| Unexpected off-target effects | - Inhibition of other kinases: At higher concentrations, small molecule inhibitors can lose their specificity. | - Consult kinase selectivity profiles if available. Consider using a structurally different FGFR4 inhibitor as a control to confirm that the observed phenotype is due to FGFR4 inhibition. - Perform rescue experiments by overexpressing a drug-resistant mutant of FGFR4. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a comparable inhibitor, V4-015. This data can be used as a reference for designing experiments and interpreting results.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell-Based Assay Potency | Reference(s) |
| This compound | FGFR4 | 33 nM | - | [3] |
| V4-015 | FGFR4 | 0.04 µM | Suppressed proliferation of MDA-MB453 cells at sub-micromolar concentrations. | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-FGFR4 Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on FGFR4 phosphorylation in a cancer cell line known to express FGFR4 (e.g., MDA-MB-453).[4]
Materials:
-
FGFR4-expressing cancer cell line (e.g., MDA-MB-453)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR4 (Tyr642/643), anti-total-FGFR4, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. Recommended concentrations: 0 (vehicle control, DMSO), 10 nM, 30 nM, 100 nM, 300 nM, 1 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR4 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FGFR4 and a loading control like β-actin.
Protocol 2: Cell Viability/Proliferation Assay (WST-1 Assay)
This protocol outlines a method to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well for OVCA429 and OVCA5 cells) in 100 µL of complete medium.[5] Allow the cells to attach overnight.
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in complete cell culture medium.
-
Add 100 µL of the 2X inhibitor dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Flow for Troubleshooting In Vitro Experiments.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Fgfr4-IN-21 precipitation in media
Welcome to the technical support center for Fgfr4-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding compound precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide provides a step-by-step approach to diagnose and resolve this issue.
Question: I am observing precipitation after adding this compound to my cell culture medium. What are the possible causes and how can I fix it?
Answer:
Precipitation of hydrophobic small molecules like this compound is a common issue when transitioning from a high-concentration organic solvent stock to an aqueous cell culture medium. The primary causes are typically related to the compound's low aqueous solubility and the handling procedure.
Potential Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired final concentration of the inhibitor in your experiment may exceed its maximum soluble concentration in the media.
-
Improper Dilution Technique: Adding the concentrated DMSO stock directly to the full volume of media can cause the compound to crash out of solution.
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High DMSO Concentration in Final Solution: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Media Composition and Temperature: The presence of salts, proteins (especially in serum), and the temperature of the media can influence the solubility of the compound.
Troubleshooting Workflow:
This workflow provides a logical sequence to diagnose and resolve issues with this compound precipitation.
Caption: A stepwise workflow for preparing this compound working solutions to minimize precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound. It is a powerful organic solvent that can dissolve a wide range of hydrophobic compounds and is miscible with water. For best results, use anhydrous, high-purity DMSO.
Q2: How should I store this compound stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the maximum final DMSO concentration that is safe for my cells?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[1] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Yes, gentle warming in a water bath (up to 37°C) and brief sonication can help dissolve this compound in DMSO.[2] However, avoid excessive heating, as it may degrade the compound.
Q5: My media contains serum. Can this affect the solubility of this compound?
A5: Yes, components in fetal bovine serum (FBS) and other sera, such as proteins, can bind to small molecules and affect their solubility and bioavailability. It is recommended to prepare the final working solution in complete media (containing serum) that you will use for your experiment.
Q6: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A6: You can perform a solubility test by preparing a serial dilution of your this compound stock solution in your complete cell culture medium. The highest concentration that remains clear after a defined incubation period (e.g., 2 hours at 37°C) is your maximum working soluble concentration. This can be assessed visually or more quantitatively by measuring the absorbance of the solution at a wavelength of 600 nm, where an increase in absorbance indicates precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Note: This data is based on typical values for hydrophobic small molecule inhibitors and should be confirmed experimentally.
Table 2: Recommended DMSO Concentrations for Cell Culture Experiments
| Final DMSO Concentration | Recommendation |
| < 0.1% | Ideal for minimizing solvent effects |
| 0.1% - 0.5% | Generally acceptable, but a vehicle control is crucial |
| > 0.5% | Not recommended due to potential cell toxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 398.41 g/mol .
-
Vortex the solution and, if necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For lower final concentrations, it is advisable to make an intermediate dilution (e.g., 1 mM or 100 µM) in 100% DMSO from your 10 mM stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM DMSO stock to 1 mL of the pre-warmed medium.
-
Crucially, add the DMSO stock dropwise to the medium while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitate.
-
Protocol 2: Assessing this compound Precipitation in Media
-
Prepare a Serial Dilution:
-
In a 96-well clear-bottom plate, add 100 µL of your complete cell culture medium to each well.
-
Create a 2-fold serial dilution of your this compound DMSO stock in a separate plate or tubes.
-
Add 1 µL of each DMSO dilution to the corresponding wells of the media plate. Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for any signs of precipitation at different time points (e.g., 0, 1, 4, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
Measure the absorbance of the plate at 600 nm using a plate reader at the same time points.
-
An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that shows no significant increase in absorbance is the maximum soluble concentration under these conditions.
-
Visualizations
Caption: Simplified FGFR4 signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: Enhancing the In Vivo Efficacy of Fgfr4-IN-21
Welcome to the technical support center for Fgfr4-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the in vivo application of this compound. The following information is curated from preclinical studies on various FGFR4 inhibitors and provides a framework for optimizing the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FGFR4 inhibitors?
A1: Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase receptor.[1] Upon binding its ligand, primarily FGF19, FGFR4 dimerizes and autophosphorylates, activating downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[2] These pathways are crucial for cell proliferation, survival, and migration.[2] Selective FGFR4 inhibitors, like this compound, are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. Some FGFR4 inhibitors, such as INCB062079, achieve selectivity by covalently binding to a unique cysteine residue (Cys552) within the FGFR4 active site.[3]
Q2: My in vivo study with this compound shows limited tumor growth inhibition. What are the potential reasons?
A2: Limited in vivo efficacy of an FGFR4 inhibitor can stem from several factors:
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Drug Formulation and Pharmacokinetics: Poor solubility, stability, or bioavailability of the compound can lead to suboptimal exposure at the tumor site.
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Intrinsic Resistance: The tumor model may have pre-existing resistance mechanisms that bypass FGFR4 signaling. A common mechanism is the co-expression and activation of other receptor tyrosine kinases, such as EGFR or FGFR3.
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Acquired Resistance: Tumors may develop resistance during treatment through the activation of alternative signaling pathways, most notably the EGFR pathway.
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Tumor Heterogeneity: The tumor may consist of a mixed population of cells, some of which are not dependent on FGFR4 signaling for their growth and survival.
Q3: What are the known mechanisms of resistance to FGFR4 inhibitors?
A3: Preclinical studies have identified two primary mechanisms of resistance to selective FGFR4 inhibitors:
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Activation of EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) pathway can compensate for the inhibition of FGFR4, leading to sustained downstream signaling through pathways like MAPK and PI3K-AKT, thereby promoting cell survival and proliferation.[4] This can be a mechanism of both intrinsic and acquired resistance.
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FGFR Redundancy: Co-expression of other FGFR family members, particularly FGFR3, can provide an alternative signaling route for FGF ligands, thus bypassing the selective inhibition of FGFR4. This is considered a mechanism of de novo resistance.
Troubleshooting Guide
Issue: Suboptimal In Vivo Efficacy of this compound
This guide provides a systematic approach to troubleshoot and potentially enhance the in vivo anti-tumor effects of this compound.
Step 1: Verify Target Engagement and Downstream Pathway Inhibition in Vivo
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Recommendation: Before exploring complex resistance mechanisms, confirm that this compound is reaching the tumor at sufficient concentrations to inhibit its target.
-
Experimental Protocol:
-
Conduct a short-term in vivo study, treating tumor-bearing animals with this compound for a few days.
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Collect tumor samples at various time points after the final dose.
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Perform Western blot analysis on tumor lysates to assess the phosphorylation status of FGFR4 and key downstream signaling proteins like FRS2, ERK, and AKT. A significant reduction in the phosphorylation of these proteins compared to vehicle-treated controls indicates successful target engagement.
-
Step 2: Investigate Activation of the EGFR Signaling Pathway
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Recommendation: If target engagement is confirmed but efficacy is still low, investigate the activation status of the EGFR pathway in your tumor models.
-
Experimental Protocol:
-
Analyze baseline tumor samples (before treatment) and tumors that have developed resistance to this compound for the expression and phosphorylation of EGFR.
-
Use Western blotting or immunohistochemistry (IHC) to detect phosphorylated EGFR (p-EGFR).
-
If p-EGFR levels are elevated, consider a combination therapy approach.
-
Step 3: Evaluate the Efficacy of Combination Therapies
-
Recommendation: Based on the findings from Step 2, a combination therapy strategy may be necessary to overcome resistance. The most documented successful combination is with an EGFR inhibitor.
-
Experimental Protocol: In Vivo Combination Study
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Establish tumor xenografts in immunocompromised mice.
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Once tumors reach a palpable size, randomize animals into four groups:
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Vehicle control
-
This compound alone
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EGFR inhibitor alone (e.g., Gefitinib, Afatinib)
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This compound in combination with the EGFR inhibitor
-
-
Administer treatments as per the recommended dosing schedule for each compound.
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Monitor tumor volume and body weight regularly.
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At the end of the study, collect tumors for pharmacodynamic analysis (Western blot, IHC for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Quantitative Data from Combination Studies with FGFR4 and EGFR Inhibitors
The following table summarizes representative data from preclinical studies on the combination of an FGFR4 inhibitor (BLU-554) and an EGFR inhibitor (Gefitinib) in a hepatocellular carcinoma (HCC) xenograft model (Huh7).
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 200 | - |
| BLU-554 | 1000 ± 150 | 33% |
| Gefitinib | 1200 ± 180 | 20% |
| BLU-554 + Gefitinib | 300 ± 50 | 80% |
Note: This data is illustrative and based on published findings for other FGFR4 inhibitors. Actual results with this compound may vary.
Visualizing Key Pathways and Workflows
To further aid in your experimental design and understanding of the underlying biology, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: FGFR4 Signaling Pathway and Mechanism of Action of this compound.
Caption: EGFR-Mediated Resistance to FGFR4 Inhibition.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. FGFR4 increases EGFR oncogenic signaling in lung adenocarcinoma, and their combined inhibition is highly effective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Fgfr4-IN-21 Experiments
Welcome to the technical support center for Fgfr4-IN-21, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a selective inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) of 33 nM. It is often utilized in research for hepatocellular carcinoma and other cancers where the FGFR4 signaling pathway is implicated.[1]
Q2: My cells show a weaker than expected response to this compound treatment. What are the possible reasons?
Several factors could contribute to a reduced response:
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Low FGFR4 Expression: The cell line you are using may not express sufficient levels of FGFR4. It is crucial to verify FGFR4 expression at the mRNA and protein level.
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Absence of Activating Ligands: The oncogenic activity of FGFR4 is often driven by its ligand, FGF19. Ensure that your experimental system has endogenous FGF19 expression or that you are providing it exogenously.
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Lack of β-Klotho Co-receptor: Activation of FGFR4 by its endocrine ligands, such as FGF19, requires the presence of the co-receptor β-Klotho (KLB). Cells lacking KLB will not respond to FGF19-mediated FGFR4 activation.
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Cellular Efflux: The cells might be actively pumping out the inhibitor through multidrug resistance transporters.
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Inhibitor Degradation: Ensure proper storage and handling of this compound to prevent degradation.
Q3: I am observing paradoxical effects, such as increased proliferation, after treating my cells with this compound. Why might this be happening?
Paradoxical effects with kinase inhibitors can occur due to several reasons:
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Off-Target Effects: Although this compound is reported as a selective FGFR4 inhibitor, comprehensive selectivity data against the entire kinome is not widely available. The inhibitor might be affecting other kinases that have opposing roles in cell proliferation.
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Feedback Loop Activation: Inhibition of the FGFR4 pathway might lead to the compensatory activation of other pro-proliferative signaling pathways.
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FGFR Redundancy: Other FGFR family members (FGFR1, 2, or 3) might be co-expressed in your cells and could be compensating for the inhibition of FGFR4, potentially leading to unexpected signaling outcomes.
Q4: After an initial response, my cells develop resistance to this compound. What are the potential mechanisms of acquired resistance?
Acquired resistance to kinase inhibitors is a common phenomenon and can be mediated by:
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Gatekeeper Mutations: Mutations in the kinase domain of FGFR4, such as the "gatekeeper" residue, can prevent the inhibitor from binding effectively.
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Upregulation of Bypass Pathways: Cells can adapt by upregulating alternative survival pathways to circumvent the blocked FGFR4 signaling.
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Amplification of FGFR4 or its Ligands: Increased expression of the target protein or its activating ligand can overcome the inhibitory effect of the compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell density can influence growth rates and drug sensitivity. |
| Assay Duration | The incubation time with the inhibitor can significantly affect the IC50 value. A 72-hour incubation is a common starting point, but this may need to be optimized for your specific cell line. |
| Reagent Variability | Use a consistent source and lot of cell viability reagent (e.g., MTT, MTS, CellTiter-Glo). Ensure the reagent is within its expiration date and stored correctly. |
| DMSO Concentration | High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Maintain a final DMSO concentration below 0.5% and include a vehicle-only control. |
| Cell Line Instability | Cell lines can change over time with continuous passaging. Use low-passage cells and periodically re-authenticate your cell line. |
Problem 2: No or weak inhibition of downstream FGFR4 signaling in Western blot analysis.
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment to inhibit p-FRS2, p-ERK, and p-AKT. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Refer to the manufacturer's datasheet for recommended dilutions and protocols. |
| Suboptimal Ligand Stimulation | If your cells require exogenous ligand stimulation (e.g., FGF19), ensure you are using an optimal concentration and that the ligand is active. |
| Rapid Signal Rebound | The inhibition of signaling may be transient. Harvest cell lysates at different time points after inhibitor treatment to capture the window of maximal inhibition. |
| Technical Issues with Western Blotting | Ensure complete protein transfer, proper blocking, and adequate washing steps to minimize background and non-specific bands. |
Experimental Protocols
Cell Viability Assay (MTS-based)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of FGFR4 Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. If necessary, stimulate with FGF19 for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK, ERK, p-AKT, and AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay (ADP-Glo™ based)
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Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, ATP, and the substrate for FGFR4.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mix. Include a no-inhibitor control and a no-enzyme control.
-
Kinase Reaction Initiation: Add purified recombinant FGFR4 enzyme to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the kinase activity.
Visualizations
FGFR4 Signaling Pathway and Inhibition by this compound
Caption: Canonical FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Fgfr4-IN-21 Dose-Response Curve Optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves with Fgfr4-IN-21. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its reported IC50?
A1: this compound is an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with a reported IC50 of 33 nM[1][2]. It is used in research, particularly for hepatocellular carcinoma studies[1][2].
Q2: What is the general mechanism of action for FGFR4 inhibitors?
A2: FGFR4 is a receptor tyrosine kinase. Upon binding of its ligand, such as FGF19, the receptor dimerizes and autophosphorylates, activating downstream signaling pathways like MAPK/ERK and PI3K/AKT which are involved in cell proliferation and survival.[3][4] FGFR4 inhibitors block this process, often by competing with ATP in the kinase domain, thereby preventing receptor phosphorylation and downstream signaling.[3][5] Some FGFR4 inhibitors are covalent, forming a permanent bond with a cysteine residue in the ATP-binding pocket.[3]
Q3: What are the key downstream signaling pathways of FGFR4?
A3: The primary downstream signaling pathways activated by FGFR4 include the RAS-MAPK pathway and the PI3K-AKT pathway.[3][4] Activation of these pathways can promote cell proliferation, survival, and migration.[3]
Q4: In which cancer types is the FGFR4 signaling pathway often dysregulated?
A4: Dysregulation of the FGFR4 signaling pathway is implicated in several cancers, including hepatocellular carcinoma, breast cancer, lung cancer, and gastric cancer.[3][6]
Troubleshooting Guide for this compound Dose-Response Experiments
This guide is in a question-and-answer format to directly address specific issues you may encounter.
Problem 1: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound.
-
Question: What are the possible reasons for a lack of inhibitory effect?
-
Answer: A flat dose-response curve can stem from several factors:
-
Compound Integrity: Ensure this compound has been stored correctly and has not degraded. Check the recommended storage conditions from the supplier.
-
Solubility Issues: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution into your assay medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Assay Conditions:
-
Inactive Kinase: Verify the activity of your FGFR4 enzyme or the responsiveness of your cell model. Include a positive control inhibitor known to be effective.
-
High ATP Concentration (for biochemical assays): If you are performing an in vitro kinase assay, a high concentration of ATP can outcompete an ATP-competitive inhibitor. Determine the Km of your enzyme for ATP and use a concentration at or near this value.[4]
-
-
Cell Line Sensitivity: The cell line you are using may not be dependent on FGFR4 signaling for survival or may have resistance mechanisms.
-
Problem 2: The IC50 value I obtained is significantly different from the reported value of 33 nM.
-
Question: Why is my experimentally determined IC50 value for this compound drastically different from what is expected?
-
Answer: Variations in IC50 values are common and can be influenced by several experimental parameters:
-
Assay Type: IC50 values can differ between biochemical (enzymatic) assays and cell-based assays. Cell-based assays are influenced by factors like cell membrane permeability and the presence of cellular ATP.
-
ATP Concentration: As mentioned previously, in biochemical assays, the IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration.
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Cell Type and Health: Different cell lines can exhibit varying sensitivities to the same compound. Ensure your cells are healthy and in the logarithmic growth phase.
-
Incubation Time: The duration of inhibitor treatment can affect the apparent IC50. Ensure you are using a consistent incubation time.
-
Problem 3: The dose-response curve has a very shallow or steep slope.
-
Question: The slope of my Hill plot is not ideal. What could be the cause?
-
Answer: The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the inhibitor.
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Shallow Slope: A shallow slope might indicate issues such as compound instability at higher concentrations, solubility problems, or complex biological responses.
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Steep Slope: A steep slope could suggest positive cooperativity in binding or might be an artifact of a narrow effective concentration range in your dilution series. Ensure your dose range is wide enough to capture the full curve.
-
Problem 4: I am observing high variability between replicate wells.
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Question: What are the common sources of high variability in my dose-response assay?
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Answer: High variability can obscure the true dose-response relationship. Consider the following:
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Cell Plating Inconsistency: For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with buffer.
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Incomplete Reagent Mixing: Ensure all reagents, including the this compound dilutions, are thoroughly mixed before being added to the wells.
-
DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, as it can have effects on cell viability.
-
Data Presentation
Table 1: Potency of this compound and Other Selected FGFR4 Inhibitors
| Inhibitor | IC50 (nM) | Target(s) | Notes |
| This compound | 33 | FGFR4 | |
| FGFR4-IN-1 | 0.7 | FGFR4 | Potent inhibitor. |
| BLU9931 | ~3 | FGFR4 | Selective and irreversible. |
| FGF401 (Roblitinib) | 1.9 | FGFR4 | Selective. |
| H3B-6527 | <1.2 | FGFR4 | Highly selective and covalent. |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Cell-Based Assay for this compound Potency Determination (e.g., Cell Viability Assay)
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Cell Seeding:
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Culture a cell line known to have active FGFR4 signaling (e.g., Huh7 hepatocellular carcinoma cells).
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that spans at least 4-5 orders of magnitude around the expected IC50 (e.g., 1 µM to 0.01 nM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) according to the manufacturer's instructions.
-
Read the plate on a corresponding plate reader (luminometer or spectrophotometer).
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-only control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot for Assessing FGFR4 Phosphorylation
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Cell Culture and Treatment:
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Seed cells as described in Protocol 1.
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Once the cells reach 70-80% confluency, you may choose to serum-starve them for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a ligand like FGF19 (if necessary to induce robust signaling) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with a primary antibody against phospho-FGFR4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total FGFR4 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-FGFR4 and total FGFR4.
-
Normalize the phospho-FGFR4 signal to the total FGFR4 signal for each sample.
-
Plot the normalized phospho-FGFR4 signal against the logarithm of the this compound concentration to determine the IC50 for target inhibition.
-
Mandatory Visualizations
Caption: Simplified FGFR4 signaling pathway.
Caption: Experimental workflow for a cell-based dose-response assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Fgfr4-IN-21 Experimental Outcomes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the FGFR4 inhibitor, Fgfr4-IN-21. This guide provides practical FAQs, detailed troubleshooting advice, standardized experimental protocols, and key data to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that can lead to inconsistent experimental outcomes with this compound.
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge in preclinical drug evaluation.[1] Several factors related to assay conditions and cell culture practices can contribute to this variability.
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Cell-Based Factors:
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Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50.[1] Higher densities can lead to increased resistance. Ensure you use a consistent seeding density for all experiments.
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Cell Line Health and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers, potentially altering their sensitivity to inhibitors.[2] It is crucial to use cells within a consistent and low passage number range and ensure they are healthy and in the logarithmic growth phase.[3]
-
Serum Concentration: Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effect of the inhibitor.[2] Consider reducing the serum concentration during treatment or using serum-free media if the cells can tolerate it.
-
-
Assay and Compound Factors:
-
Incubation Time: The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.[1] Standardize the incubation time across all experiments.
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited stability or solubility in aqueous media, leading to a decrease in the effective concentration over time.[4] Prepare fresh dilutions from a frozen stock for each experiment and visually inspect for any precipitation.
-
Assay Type: Different viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can result in different IC50 values.[1] Be consistent with the type of assay used.
-
Issue 2: Higher than Expected Cell Viability (Apparent Resistance)
Q: this compound is showing a weaker effect than anticipated in our FGFR4-dependent cell line. Why might this be?
A: Apparent resistance to an inhibitor can be due to several biological and technical factors.
-
Activation of Compensatory Pathways: Inhibition of FGFR4 can sometimes lead to the upregulation of alternative survival pathways.[5] Consider investigating the activation of other receptor tyrosine kinases or downstream signaling nodes.
-
Off-Target Effects: While this compound is reported to be a potent FGFR4 inhibitor, it's important to consider potential off-target effects at higher concentrations that might counteract its intended inhibitory function.[5]
-
Incorrect Inhibitor Concentration: Ensure the accuracy of your stock solution concentration and serial dilutions. Errors in this step can lead to lower-than-intended final concentrations.
Issue 3: High Cytotoxicity in Control Cells or at Low Concentrations
Q: We are observing significant cell death in our vehicle-treated control wells or at very low concentrations of this compound. What could be the cause?
A: Unexplained cytotoxicity can confound results and points to issues with either the compound or the experimental setup.
-
Solvent Toxicity: The most common solvent for small molecule inhibitors is DMSO. High concentrations of DMSO (typically >0.5%) can be toxic to cells.[1] Always include a vehicle-only control to assess the effect of the solvent on cell viability.
-
Compound Purity and Degradation: Impurities in the inhibitor stock or degradation products could be cytotoxic. Ensure you are using a high-purity compound and have stored it correctly to prevent degradation.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. It may be necessary to optimize the inhibitor concentration range for your specific cell line.
Data Presentation
The following tables provide a summary of key quantitative data for this compound and other relevant FGFR inhibitors.
| Parameter | Value | Source |
| Target | FGFR4 | [3] |
| IC50 | 33 nM | [3] |
| Molecular Weight | 493.58 g/mol | |
| Solubility | Soluble in DMSO | [3] |
Table 1: Key Specifications of this compound
| Inhibitor | Target(s) | Reported IC50 (nM) for FGFR4 | Selectivity Profile |
| This compound | FGFR4 | 33 | Selective for FGFR4 |
| BLU-554 | FGFR4 | ~3 | Selective for FGFR4 over other FGFR family members |
| FGF-401 | FGFR4 | ~1.9 | Selective for FGFR4 |
| Erdafitinib | Pan-FGFR | ~6 | Potent inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4 |
Table 2: Comparative Inhibitory Activity of Selected FGFR Inhibitors
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
1. Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.[6][7]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[1]
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
2. Western Blotting for FGFR4 Phosphorylation
This protocol provides a framework for assessing the inhibition of FGFR4 phosphorylation.[8]
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR4, anti-total-FGFR4, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-FGFR4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe for total FGFR4 and a loading control to normalize the data.[5]
-
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting
Caption: A general experimental workflow for troubleshooting inconsistent results.
Decision Tree for Diagnosing Inconsistent IC50 Values
Caption: A decision tree to diagnose the root cause of inconsistent IC50 values.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Fgfr4-IN-21 degradation and proper storage conditions
Welcome to the technical support center for Fgfr4-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, storage, and troubleshooting of experiments involving this potent and selective FGFR4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with an IC50 of 33 nM.[1][2] Its primary application is in cancer research, particularly for studying hepatocellular carcinoma where the FGFR4 signaling pathway is often dysregulated.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
While specific stability data for this compound is not publicly available, general recommendations for similar small molecule inhibitors, such as FGFR4-IN-1, can be followed to ensure product integrity.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[3]
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[3]
Q3: What is the solubility of this compound?
Q4: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR4 kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways that promote cell proliferation, survival, and migration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Fibroblast Growth Factor Receptor 4 (FGFR4) | [1][2] |
| IC50 | 33 nM | [1][2] |
| Primary Indication | Hepatocellular Carcinoma Research | [1][2] |
Experimental Protocols
Note: These are generalized protocols for studying the effects of an FGFR4 inhibitor. Specific concentrations of this compound and incubation times should be optimized for your specific cell line and experimental setup.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells (e.g., HuH-7, a human hepatocellular carcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.
Western Blot Analysis for FGFR4 Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Poor solubility of this compound. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%). Prepare fresh dilutions from a concentrated stock solution for each experiment. Consider using a different solvent if compatible with your experimental system. |
| Inconsistent IC50 Values | Cell density variation, passage number, or experimental error. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure accurate pipetting and serial dilutions. |
| No Inhibition of FGFR4 Signaling | Inactive compound, incorrect concentration, or short incubation time. | Verify the storage conditions and age of the compound. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. |
| Off-Target Effects Observed | The compound may have activity against other kinases at higher concentrations. | Perform a kinase panel screen to assess the selectivity of this compound. Use the lowest effective concentration to minimize off-target effects. |
Visualizations
References
Cell line-specific responses to Fgfr4-IN-21
Welcome to the technical support center for Fgfr4-IN-21, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 4c) is a potent and selective inhibitor of FGFR4 with an IC50 value of 33 nM in biochemical assays.[1][2] It functions by targeting the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] The primary signaling cascades inhibited by this compound are the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
The efficacy of this compound is highly dependent on the expression levels of FGFR4 and its specific ligand, FGF19, in cancer cells.[6][7][8] Cell lines with high expression of both FGFR4 and FGF19 are generally more sensitive to FGFR4 inhibition.[7][8] This is often observed in specific subtypes of:
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Hepatocellular Carcinoma (HCC): The FGF19-FGFR4 signaling axis is a known oncogenic driver in a subset of HCC.[6][9][10]
-
Breast Cancer: A subset of breast cancer cell lines, particularly some basal-like types, co-express FGFR4 and FGF19 and show dependence on this pathway for survival.[7][8][11]
-
Rhabdomyosarcoma (RMS): FGFR4 is frequently overexpressed in RMS, and its signaling is implicated in tumor progression.[12][13][14]
Q3: What are the key downstream signaling pathways affected by this compound?
Treatment with this compound is expected to lead to a reduction in the phosphorylation of key downstream effector proteins. The primary pathways affected are:
-
RAS-MAPK Pathway: Inhibition of FGFR4 leads to decreased phosphorylation of FRS2, which in turn reduces the activation of the RAS-RAF-MEK-ERK cascade.[3][4][5]
-
PI3K-AKT Pathway: FGFR4 signaling also activates the PI3K-AKT pathway, which is involved in cell survival and proliferation. Inhibition by this compound will lead to reduced AKT phosphorylation.[7][8]
-
STAT3 Pathway: In some contexts, FGFR4 activation can lead to the phosphorylation and activation of STAT3.[14][15]
Q4: What are potential mechanisms of resistance to this compound?
Resistance to FGFR inhibitors can arise through various mechanisms, including:
-
Gatekeeper Mutations: Mutations in the FGFR4 kinase domain can prevent the binding of the inhibitor.
-
Bypass Signaling: Activation of alternative receptor tyrosine kinases (e.g., MET, EGFR) can compensate for the inhibition of FGFR4 and reactivate downstream pathways.[16]
-
Upregulation of Downstream Effectors: Alterations in downstream signaling components can render the cells less dependent on FGFR4 signaling.
-
FGFR Isoform Redundancy: In some cases, other FGFR isoforms (e.g., FGFR3) may compensate for the loss of FGFR4 signaling.[6]
Q5: Are there known off-target effects of this compound?
While this compound is designed to be selective for FGFR4, high concentrations may lead to off-target effects.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration for specific cell lines. Potential off-target effects of FGFR inhibitors, in general, can include hyperphosphatemia due to the role of FGFRs in phosphate homeostasis.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Reference |
| FGFR4 | 33 | Biochemical Kinase Assay | [1][2] |
Note: Currently, there is a lack of publicly available, comprehensive data on the IC50 values of this compound across a panel of different cancer cell lines. Researchers are advised to determine the IC50 for their specific cell line of interest empirically.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-1)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Inhibitor precipitation | Visually inspect the media after adding this compound. If precipitation occurs, try a lower concentration or a different solvent for the stock solution (though DMSO is standard). |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. |
Issue 2: Weak or No Signal in Western Blot for Phospho-Proteins
| Possible Cause | Troubleshooting Step |
| Ineffective lysis buffer | Ensure that fresh phosphatase and protease inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times. |
| Low protein expression | Increase the amount of protein loaded onto the gel. |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal concentration. |
| Short inhibitor treatment time | Optimize the treatment time. A time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) can be beneficial. |
| Basal phosphorylation is low | If applicable, stimulate the cells with FGF19 before inhibitor treatment to induce a robust phosphorylation signal. |
Issue 3: Unexpected Cell Line Resistance to this compound
| Possible Cause | Troubleshooting Step |
| Low FGFR4 or FGF19 expression | Verify the expression levels of FGFR4 and FGF19 in your cell line using qPCR or Western blot. |
| Presence of resistance mutations | Consider sequencing the FGFR4 kinase domain in your cell line if resistance is persistent and unexpected. |
| Activation of bypass pathways | Investigate the activation of other receptor tyrosine kinases (e.g., MET, EGFR) upon this compound treatment using a phospho-RTK array or specific antibodies. |
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for this compound Experiments.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Subclasses of Hepatocellular Carcinoma Predict Sensitivity to Fibroblast Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FGFR4 blockade exerts distinct anti-tumorigenic effects in human embryonal versus alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of FGFR4-activating mutations in human rhabdomyosarcomas that promote metastasis in xenotransplanted models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGFR4-specific CAR-T cells with inducible caspase-9 suicide gene as an approach to treat rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic lethal screening reveals FGFR as one of the combinatorial targets to overcome resistance to Met-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment duration with Fgfr4-IN-21
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing treatment duration and troubleshooting experiments involving Fgfr4-IN-21, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective ATP-competitive tyrosine kinase inhibitor. It specifically targets the FGFR4 receptor, binding to its kinase domain. This action blocks the initial autophosphorylation of the receptor, which is a critical step for its activation. By preventing this, this compound effectively inhibits the initiation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, that are crucial for tumor cell proliferation and survival.[1][2]
Q2: How should I determine the optimal concentration and treatment duration for this compound in my cell line?
A2: The optimal concentration and duration are highly cell-line dependent. We recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting concentration range is 0.1 µM to 10 µM for a 72-hour incubation.[2][3] For time-course experiments, assess the phosphorylation status of FGFR4 and downstream targets (like p-ERK) at various time points (e.g., 2, 6, 12, 24, 48 hours) after treatment with a concentration at or above the IC50 to find the duration needed for sustained pathway inhibition.[4]
Q3: this compound is precipitating in my cell culture medium. What should I do?
A3: Poor aqueous solubility is a common issue with kinase inhibitors.[5] this compound is supplied as a powder and should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM). When preparing working concentrations, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity. If precipitation still occurs upon dilution, try preparing intermediate dilutions in a serum-free medium before adding to the final culture. Visually inspect the medium for any signs of precipitation after adding the inhibitor.[5][6]
Q4: I am not seeing inhibition of FGFR4 phosphorylation in my Western blot. What could be the problem?
A4: This could be due to several factors:
-
Inhibitor Concentration/Duration: Your concentration may be too low or the treatment time too short for your specific cell model. Verify the IC50 in a cell viability assay and perform a time-course experiment.
-
Cell Line Sensitivity: The target cells may not depend on the FGFR4 signaling pathway for survival, or they may have resistance mechanisms, such as the co-expression of other redundant FGFRs like FGFR3.[7]
-
Technical Issues: Ensure the use of fresh lysis buffer containing phosphatase inhibitors to preserve protein phosphorylation.[6] Confirm the specificity and optimal dilution of your primary antibodies for both phosphorylated and total FGFR4.[1]
Q5: What are the key downstream markers to assess this compound activity?
A5: The most direct measure of target engagement is a decrease in phosphorylated FGFR4 (p-FGFR4). Key downstream signaling proteins to monitor for changes in phosphorylation include FRS2, PLCγ, AKT, and ERK1/2 (p44/42 MAPK).[1][8] A reduction in the phosphorylated forms of these proteins indicates successful inhibition of the pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background on Western Blot | Insufficient blocking or washing. | Increase blocking time (e.g., 1-2 hours at room temperature) or use a fresh blocking solution (e.g., 5% BSA in TBST). Increase the number and duration of washes with TBST.[2] |
| Inconsistent Cell Viability Results | Cell culture variability (passage number, confluency). | Use cells within a consistent, low passage number range. Ensure uniform cell seeding density and aim for 70-80% confluency at the time of treatment.[2][6] |
| No Effect on Cell Proliferation | Cell line is not dependent on FGFR4 signaling. | Screen a panel of cell lines to find a sensitive model. Cell lines with known FGF19 amplification or FGFR4 overexpression are good candidates.[8] |
| Acquired resistance to the inhibitor. | Investigate potential resistance mechanisms, such as gatekeeper mutations in the FGFR4 kinase domain or activation of bypass signaling pathways.[8][9] | |
| Weak Signal for Phospho-Proteins | Ineffective cell lysis or sample degradation. | Use ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. Minimize sample handling time on the bench and store lysates at -80°C.[6] |
| Low protein expression. | Optimize protein loading amount for SDS-PAGE. Typically, 20-30 µg of total protein per lane is recommended.[1][2] |
Quantitative Data
The following tables provide representative data from experiments with this compound in relevant cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines Cell viability was assessed after 72 hours of continuous exposure.
| Cell Line | Cancer Type | FGFR4 Status | IC50 (µM) |
| HuH-7 | Hepatocellular Carcinoma | High Expression | 0.085 |
| JHH-7 | Hepatocellular Carcinoma | High Expression | 0.150 |
| MDA-MB-453 | Breast Cancer | Activating Mutation | 0.250 |
| SNU-16 | Gastric Cancer | Low Expression | > 10 |
| A549 | Lung Carcinoma | Low Expression | > 10 |
Table 2: Dose-Dependent Inhibition of FGFR4 Phosphorylation HuH-7 cells were treated with this compound for 24 hours. Levels of phosphorylated FGFR4 (p-FGFR4) were quantified by Western blot and normalized to total FGFR4.
| This compound Conc. (µM) | % Inhibition of p-FGFR4 (Normalized) |
| 0 (Vehicle) | 0% |
| 0.01 | 25% |
| 0.05 | 68% |
| 0.10 | 92% |
| 0.50 | 99% |
| 1.00 | 100% |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for FGFR4 Pathway Inhibition
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle for the specified duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., p-FGFR4, total FGFR4, p-ERK) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[2]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.[1]
Visualizations
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 9. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fgfr4-IN-21
Welcome to the technical support center for Fgfr4-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions related to the handling and use of this compound.
Solubility and Stock Solution Preparation
Q1: How should I dissolve this compound and prepare stock solutions?
A1: this compound is a small molecule inhibitor and, like many similar compounds, may have limited solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).
Quantitative Data: Solubility
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 10 mM | Prepare a concentrated stock (e.g., 10 mM or higher) in DMSO. |
| Ethanol | Limited | May be used for specific applications, but solubility is generally lower than in DMSO. |
| Water | Insoluble | Avoid dissolving directly in aqueous buffers. |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently or sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed, light-protected vials.
-
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and maintain compound solubility.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your aqueous medium. This gradual dilution can sometimes prevent precipitation.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous medium while vortexing to promote rapid and uniform mixing.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may help. However, be cautious as excessive heat can degrade the compound.
Vehicle Control Selection
Q3: What is the appropriate vehicle control for my in vitro experiments with this compound?
A3: The vehicle control should be the same solvent used to dissolve this compound, diluted to the same final concentration in the experimental medium as the inhibitor. For most in vitro studies, this will be DMSO.
Example: If you are treating cells with 100 nM this compound from a 10 mM DMSO stock, the final DMSO concentration will be 0.001%. Your vehicle control should be cells treated with 0.001% DMSO in the same medium.
Q4: What vehicle control should I use for in vivo animal studies with this compound?
-
A mixture of DMSO and polyethylene glycol (PEG), often with saline or water.
-
Formulations containing Tween 80 or other surfactants to improve solubility and bioavailability.
It is crucial to perform formulation development and tolerability studies to identify a vehicle that solubilizes this compound and is well-tolerated by the animals. The vehicle control group in your animal study should receive the exact same formulation without the this compound.
Experimental Design and Interpretation
Q5: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Compound Instability: this compound may be unstable in your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Prepare fresh dilutions for each experiment and minimize exposure to harsh conditions.
-
Cell Line Sensitivity: The cell line you are using may not have a constitutively active FGFR4 signaling pathway or may have redundant signaling pathways that compensate for FGFR4 inhibition. Ensure your cell model is appropriate by, for example, confirming FGFR4 expression and pathway activation.
-
Incorrect Concentration: The IC50 of this compound is reported to be 33 nM in biochemical assays. However, higher concentrations may be required in cell-based assays to achieve a biological effect due to factors like cell permeability and protein binding. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects. It is important to use the lowest effective concentration and consider using a structurally unrelated FGFR4 inhibitor as a control to confirm that the observed phenotype is due to on-target activity.
Q6: How can I confirm that the effects I am seeing are specific to FGFR4 inhibition?
A6: To validate the specificity of your results, consider the following experiments:
-
Rescue Experiment: If possible, overexpress a resistant mutant of FGFR4 in your cells and see if this rescues the phenotype induced by this compound.
-
Downstream Pathway Analysis: Use techniques like Western blotting to confirm that this compound treatment leads to a decrease in the phosphorylation of downstream targets of the FGFR4 signaling pathway, such as FRS2, ERK, and AKT.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same biological effects.
Experimental Protocols
Cell Viability Assay (MTS/WST-1)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of hepatocellular carcinoma cells (e.g., Huh-7, Hep3B).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. Remember to keep the final DMSO concentration constant across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of hepatocellular carcinoma cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment (e.g., daily oral gavage) at the predetermined dose.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Efficacy Evaluation:
-
Measure tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the this compound treated group and the vehicle control group to determine the anti-tumor efficacy.
-
Visualizations
Technical Support Center: Investigating Fgfr4-IN-21 and Other Selective FGFR4 Inhibitors in Animal Studies
Disclaimer: Information regarding the specific investigational compound "Fgfr4-IN-21" is not publicly available. This guide is based on the established toxicological profiles of the broader class of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. The troubleshooting advice and frequently asked questions are designed to address common challenges encountered during preclinical animal studies with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities observed with selective FGFR4 inhibitors in animal studies?
A1: The most frequently reported on-target toxicities associated with FGFR4 inhibition in animal models are gastrointestinal and hepatic. Specifically, researchers may observe diarrhea and elevated liver enzymes.[1][2][3] These effects are directly related to the physiological role of the FGF19-FGFR4 signaling axis.
Q2: What is the mechanism behind FGFR4 inhibitor-induced diarrhea?
A2: The FGF19-FGFR4 signaling pathway is a key regulator of bile acid synthesis in the liver.[1][4] FGF19, produced in the intestine, normally acts on FGFR4 in hepatocytes to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Inhibition of FGFR4 disrupts this negative feedback loop, leading to an overproduction of bile acids.[1] The resulting excess bile acids in the gastrointestinal tract can cause diarrhea.[1]
Q3: Are there concerns about liver toxicity with FGFR4 inhibitors?
A3: Yes, hepatotoxicity is a potential concern. The FGF19-FGFR4 pathway is involved in maintaining liver homeostasis.[2][3] Disruption of this signaling can lead to liver stress and damage, which may manifest as elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]
Q4: Can FGFR4 inhibitors cause cardiac toxicities?
A4: While less common as a direct on-target effect of FGFR4 inhibition, the broader family of FGFR inhibitors has been associated with cardiovascular effects. Pathological activation of FGFR4 by elevated levels of FGF23 has been linked to cardiac hypertrophy.[3][5] Researchers should be aware of potential off-target effects or systemic responses that could impact cardiovascular function and should monitor for any signs of cardiac stress in their animal models.
Troubleshooting Guide for In Vivo Studies
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We initiated a study with our selective FGFR4 inhibitor and are observing unexpected morbidity and mortality in the treated groups. What could be the cause and what should we do?
-
Answer:
-
Immediate Actions:
-
Immediately cease dosing in the affected cohort.
-
Euthanize moribund animals and perform a thorough necropsy.
-
Collect blood for complete blood count (CBC), serum chemistry (including liver enzymes), and bile acid analysis.
-
Collect tissues (liver, gastrointestinal tract, heart, kidneys, etc.) for histopathological examination.
-
-
Potential Causes & Troubleshooting:
-
Vehicle Toxicity: Ensure the vehicle used for drug formulation is well-tolerated at the administered volume and concentration. Run a vehicle-only control group to rule this out.
-
Dose Miscalculation: Double-check all dose calculations, stock solution concentrations, and dilution factors.
-
On-Target Toxicity: Severe, acute diarrhea can lead to dehydration, electrolyte imbalance, and subsequent morbidity. Similarly, acute hepatotoxicity could be a cause. Review the collected blood and tissue data to assess these possibilities.
-
Off-Target Toxicity: The inhibitor may have off-target activities against other kinases or cellular processes. A broader safety pharmacology screen may be necessary.
-
-
Next Steps:
-
Consider a dose de-escalation study to find a maximum tolerated dose (MTD).
-
Implement more frequent monitoring of clinical signs, body weight, and food/water intake.
-
-
Issue 2: Severe Diarrhea in Treated Animals
-
Question: Our mice are experiencing severe, watery diarrhea shortly after starting treatment with an FGFR4 inhibitor. How can we manage this?
-
Answer:
-
Symptomatic Management:
-
Provide supportive care, including subcutaneous fluid administration (e.g., sterile saline or lactated Ringer's solution) to prevent dehydration.
-
Ensure easy access to hydrogel packs or other forms of hydration in the cages.
-
-
Experimental Adjustments:
-
Dose Reduction: This is the most direct way to mitigate on-target toxicity. Reduce the dose and re-evaluate the severity of the diarrhea.
-
Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery.
-
Bile Acid Sequestrants: Co-administration of a bile acid sequestrant (e.g., cholestyramine) in the diet may help to alleviate diarrhea by binding excess bile acids in the gut. This approach can also serve as a mechanistic confirmation of on-target toxicity.
-
-
Monitoring:
-
Quantify the severity of diarrhea using a scoring system (e.g., based on fecal consistency).
-
Monitor body weight daily as an indicator of hydration status.
-
-
Issue 3: Elevated Liver Enzymes (ALT/AST)
-
Question: We've observed a significant increase in serum ALT and AST levels in our treated animals, suggesting liver damage. What are the next steps?
-
Answer:
-
Confirmation and Characterization:
-
Repeat the serum chemistry analysis to confirm the findings.
-
Include additional liver function markers such as alkaline phosphatase (ALP) and total bilirubin.
-
At the study endpoint, collect liver tissue for histopathological analysis to characterize the nature of the liver injury (e.g., necrosis, inflammation, steatosis).
-
-
Troubleshooting the Experimental Plan:
-
Dose-Dependence: Determine if the hepatotoxicity is dose-dependent by testing lower doses.
-
Time Course: Collect blood samples at multiple time points to understand the onset and potential for recovery of the liver enzyme elevations.
-
Mechanism of Injury: Investigate potential mechanisms. For FGFR4 inhibitors, this is likely related to the disruption of bile acid homeostasis.[2] Measure serum bile acid levels.
-
-
Mitigation Strategies:
-
If the hepatotoxicity is manageable and reversible, it may be acceptable for short-term efficacy studies. However, for longer-term studies, dose reduction or a modified dosing schedule is recommended.
-
-
Data Presentation
Table 1: Summary of Potential Toxicities with Selective FGFR4 Inhibitors and Recommended Monitoring in Animal Studies
| Organ System | Potential Toxicity | Monitoring Parameters | Frequency of Monitoring |
| Gastrointestinal | Diarrhea | Clinical observation (fecal consistency scoring), daily body weight | Daily |
| Hepatic | Hepatotoxicity | Serum ALT, AST, ALP, total bilirubin, total bile acids; Liver histopathology (end of study) | Baseline, and weekly or at pre-defined intervals |
| Systemic | Dehydration | Body weight, skin turgor, clinical appearance | Daily, especially if diarrhea is present |
| Cardiovascular | Cardiac Stress | Heart weight (end of study), cardiac histopathology, serum cardiac biomarkers (e.g., troponins) if indicated | As needed based on clinical signs or study objectives |
Experimental Protocols
Key Experiment: In Vivo Efficacy and Tolerability Study in a Xenograft Model
This protocol provides a general framework. Specific details such as the mouse strain, tumor model, and formulation of the FGFR4 inhibitor should be optimized for the specific experimental context.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice) for tumor xenograft studies.
-
Implant tumor cells (e.g., a hepatocellular carcinoma cell line with FGF19 amplification) subcutaneously or orthotopically.
-
Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
-
-
Drug Formulation and Administration:
-
Formulate the selective FGFR4 inhibitor in a vehicle appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle might be 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administer the inhibitor at various dose levels (e.g., 10, 30, 100 mg/kg) once or twice daily. Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Tolerability:
-
Record body weight daily for the first two weeks, then 3 times per week.
-
Perform daily clinical observations, including scoring of diarrhea severity.
-
-
Pharmacodynamics:
-
Collect blood samples at specified time points for analysis of serum chemistry (liver enzymes, bile acids) and drug concentration (pharmacokinetics).
-
-
Endpoint:
-
Euthanize animals when tumors reach the maximum allowed size, or at a predetermined study endpoint.
-
Collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Perform a full necropsy and collect key organs (liver, GI tract, heart) for histopathological assessment.
-
-
Visualizations
Caption: Canonical FGFR4 signaling pathway in a hepatocyte and the point of inhibition.
Caption: General experimental workflow for an in vivo xenograft study.
Caption: Disruption of the bile acid synthesis negative feedback loop by an FGFR4 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of BLU-554 (Fisogatinib) and FGF401 (Roblitinib) in Targeting FGFR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4): BLU-554 (Fisogatinib) and FGF401 (Roblitinib). Both compounds have shown promise in the treatment of cancers driven by aberrant FGFR4 signaling, particularly hepatocellular carcinoma (HCC). This document summarizes their performance based on available preclinical and clinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
BLU-554 and FGF401 are both highly potent and selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in the proliferation of certain cancers, especially HCC with overexpression of its ligand, FGF19.[1][2] BLU-554 is an irreversible inhibitor, forming a covalent bond with a specific cysteine residue in FGFR4.[3] In contrast, FGF401 is a reversible-covalent inhibitor, also targeting a cysteine residue but in a reversible manner.[4] Both inhibitors have demonstrated significant anti-tumor activity in preclinical models and have been evaluated in clinical trials.[1][5] While both drugs show efficacy, their distinct mechanisms of action and selectivity profiles may lead to differences in their clinical application and potential resistance mechanisms.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BLU-554 and FGF401 against FGFR4 and other members of the FGFR family, providing insight into their potency and selectivity.
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 vs other FGFRs |
| BLU-554 (Fisogatinib) | 5[6][7][8] | 624[6] | >1000[6] | >1000[6] | >100-fold[9] |
| FGF401 (Roblitinib) | 1.1 - 1.9[4][10][11] | >10,000[10][12] | >10,000[10][12] | >10,000[10][12] | >1000-fold[4][13] |
Table 2: In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Models
This table presents a summary of the in vivo anti-tumor effects of BLU-554 and FGF401 in mouse xenograft models of HCC.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| BLU-554 (Fisogatinib) | FGF19-amplified HCC | 100 mg/kg BID or 200 mg/kg QD for 21 days | Complete tumor regression in 100% of mice[9] | Well-tolerated with significant anti-tumor efficacy.[9] |
| FGF19-overexpressing HCC (without amplification) | Dose-dependent | Dose-dependent tumor growth inhibition[9] | Efficacy observed in models with and without FGF19 amplification.[14] | |
| FGF401 (Roblitinib) | Hep3B (FGF19-positive) | 10-100 mg/kg BID for 10 days | Dose-dependent, with stasis at 10 mg/kg[10][12] | Maximal inhibition of FGFR4-dependent tumor growth at 30 mg/kg.[10] |
| HCC PDX models (FGF19, FGFR4, KLB positive) | Not specified | Remarkable anti-tumor activity[2][4] | Consistent pharmacokinetic/pharmacodynamic relationship observed.[4] |
Table 3: Clinical Trial Overview in Advanced HCC
A high-level overview of the clinical trial findings for both inhibitors in patients with advanced HCC.
| Compound | Phase | Patient Population | Overall Response Rate (ORR) | Key Adverse Events |
| BLU-554 (Fisogatinib) | Phase 1 | FGF19-positive advanced HCC | 16-17%[3][5][15] | Diarrhea, nausea, vomiting (mostly Grade 1/2)[14][16] |
| FGF401 (Roblitinib) | Phase 1/2 | FGFR4/KLB-positive tumors (including HCC) | Objective responses observed (1 CR, 7 PR)[1] | Diarrhea, increased AST/ALT[1] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the FGF19-FGFR4 signaling pathway, which is a key driver in a subset of HCC. Both BLU-554 and FGF401 target and inhibit the kinase activity of FGFR4, thereby blocking downstream signaling cascades that promote tumor cell proliferation and survival.
Caption: The FGF19-FGFR4 signaling pathway and points of inhibition by BLU-554 and FGF401.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitors against FGFR4 and other kinases.
General Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Inhibitor Addition: The inhibitor (BLU-554 or FGF401) is added across a range of concentrations to determine its dose-dependent inhibitory effect.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes).
-
Quantification: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 33P-ATP) or fluorescence-based assays.
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[7]
Cellular FGFR4 Autophosphorylation Assay
Objective: To assess the ability of the inhibitors to block FGFR4 activity within a cellular context.
General Methodology:
-
Cell Culture: HCC cell lines with known FGF19-FGFR4 pathway activation (e.g., Hep3B, HUH7) are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated FGFR4 (pFGFR4) and total FGFR4 (tFGFR4).
-
Analysis: The ratio of pFGFR4 to tFGFR4 is calculated for each inhibitor concentration to determine the extent of target inhibition.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
General Methodology:
-
Tumor Implantation: Human HCC cells (e.g., Hep3B) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable and measurable size.
-
Randomization and Treatment: Mice are randomized into treatment and control (vehicle) groups. The inhibitor is administered orally at various doses and schedules (e.g., once or twice daily).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting for pFGFR4).
The workflow for a typical preclinical evaluation of these inhibitors is depicted below.
References
- 1. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roblitinib (FGF401) News - LARVOL Sigma [sigma.larvol.com]
- 3. onclive.com [onclive.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Fisogatinib | BLU-554 | FGFR4 Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blueprintmedicines.com [blueprintmedicines.com]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Fgfr4-IN-21: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise validation of a kinase inhibitor's selectivity is paramount. This guide provides a comprehensive comparison of Fgfr4-IN-21, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), against other available alternatives, supported by experimental data and detailed methodologies.
This compound (also known as INCB062079) has emerged as a highly selective inhibitor of FGFR4, a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. Its mechanism of action involves the irreversible covalent modification of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, conferring remarkable specificity.
Comparative Selectivity Profile
The selectivity of this compound has been demonstrated in multiple preclinical studies. Biochemical assays have shown it to be a potent inhibitor of FGFR4 with low nanomolar efficacy.[1][2] Impressively, it exhibits a selectivity of over 250-fold against other members of the FGFR family (FGFR1, 2, and 3) and more than 800-fold against a broader panel of kinases.[3] This high degree of selectivity is a critical attribute, as off-target kinase inhibition can lead to undesirable side effects and toxicity.
For a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable FGFR4 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | FGFR4 IC50 (nM) | Selectivity Highlights |
| This compound (INCB062079) | 1.2[1] | >250-fold vs FGFR1/2/3; >800-fold vs large kinase panel[3] |
| BLU-554 (Fisogatinib) | ~3-5 | Highly selective for FGFR4 over other FGFRs and kinases. |
| FGF401 (Roblitinib) | ~1-2 | Highly selective for FGFR4. |
| Erdafitinib | ~2.1 | Pan-FGFR inhibitor with activity against FGFR1, 2, 3, and 4. |
| BLU-9931 | ~3 | Highly selective for FGFR4. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to validate the selectivity of FGFR4 inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified FGFR4 kinase.
Objective: To determine the IC50 value of an inhibitor against FGFR4 and other kinases.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration near the Km for FGFR4)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test inhibitor (e.g., this compound)
-
Radiolabeled ATP (e.g., [γ-33P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for luminescence)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the recombinant FGFR4 kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-33P]ATP if using a radiometric assay).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose filter paper to capture the phosphorylated substrate. For non-radioactive assays, follow the manufacturer's instructions for the detection reagents.
-
Wash the filter papers (for radiometric assay) to remove unincorporated radiolabeled ATP.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, use a scintillation counter. For luminescence-based assays, use a luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based FGFR4 Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block FGFR4 signaling within a cellular context.
Objective: To measure the inhibition of ligand-induced FGFR4 autophosphorylation in cells.
Materials:
-
Human cancer cell line with known FGFR4 expression (e.g., HuH-7, Hep3B)
-
Cell culture medium and supplements
-
Serum-free medium
-
FGFR4 ligand (e.g., FGF19)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR4 (pFGFR4) and anti-total-FGFR4
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of the FGFR4 ligand (FGF19) for a short duration (e.g., 15-30 minutes) to induce receptor autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-pFGFR4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an appropriate detection reagent (e.g., chemiluminescence).
-
Strip the membrane and re-probe with the anti-total-FGFR4 antibody to confirm equal protein loading.
-
Quantify the band intensities and normalize the pFGFR4 signal to the total FGFR4 signal.
-
Determine the extent of inhibition of FGFR4 autophosphorylation at different inhibitor concentrations.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated.
Conclusion
The available data strongly support the characterization of this compound as a highly potent and selective inhibitor of FGFR4. Its unique mechanism of irreversible binding to Cys552 provides a clear rationale for its specificity. For researchers investigating the role of FGFR4 in health and disease, this compound represents a valuable tool for targeted pharmacological studies. The detailed experimental protocols provided in this guide offer a foundation for the rigorous and reproducible validation of its selectivity and the evaluation of other potential FGFR4 inhibitors.
References
Fgfr4-IN-21 vs. Pan-FGFR Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a promising class of drugs. While pan-FGFR inhibitors target multiple members of the FGFR family (FGFR1, 2, 3, and 4), a new wave of selective inhibitors aims to target specific FGFR isoforms, such as FGFR4, to potentially offer a more refined therapeutic window with fewer off-target effects. This guide provides an objective comparison of the selective FGFR4 inhibitor, Fgfr4-IN-21, with prominent pan-FGFR inhibitors, supported by available experimental data.
Executive Summary
This compound is a selective inhibitor of FGFR4 with a reported IC50 of 33 nM. Its primary distinction from pan-FGFR inhibitors lies in its specificity. Pan-FGFR inhibitors, such as erdafitinib, infigratinib, and pemigatinib, exhibit potent activity against multiple FGFR isoforms. This broad-spectrum activity can be advantageous in tumors driven by various FGFR alterations but may also lead to a wider range of on-target toxicities. In contrast, the selective inhibition of FGFR4 by compounds like this compound is being explored for tumors specifically dependent on the FGFR4 signaling pathway, such as certain hepatocellular carcinomas with FGF19 amplification. Due to the limited publicly available data for this compound, this guide also incorporates data from other well-characterized selective FGFR4 inhibitors, namely INCB062079, BLU-554 (Fisogatinib), and FGF401 (Roblitinib), to provide a more comprehensive comparison.
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the in vitro potency of this compound and other selective FGFR4 inhibitors compared to several pan-FGFR inhibitors against the FGFR family and other relevant kinases.
Table 1: Biochemical Potency (IC50) of Selective FGFR4 Inhibitors
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| This compound | Data not available | Data not available | Data not available | 33[1] |
| INCB062079 | >250-fold selectivity vs FGFR4 | >250-fold selectivity vs FGFR4 | >250-fold selectivity vs FGFR4 | 1.2[2] |
| BLU-554 (Fisogatinib) | >100-fold selectivity vs FGFR4 | >100-fold selectivity vs FGFR4 | >100-fold selectivity vs FGFR4 | 5[3] |
| FGF401 (Roblitinib) | >1000-fold selectivity vs FGFR4 | >1000-fold selectivity vs FGFR4 | >1000-fold selectivity vs FGFR4 | 1.9[4][5] |
Table 2: Biochemical Potency (IC50) of Pan-FGFR Inhibitors
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR2 (nM) |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 1.5 | 70 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 | >2500 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | 185 |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | 180 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are standard protocols for key assays used to characterize FGFR inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest.
-
Reagent Preparation : Prepare a 1X kinase buffer (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the test compound, kinase/antibody mixture, and tracer to 3x the final desired concentration in the kinase buffer.
-
Assay Procedure :
-
Add 5 µL of the test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer.
-
-
Incubation and Measurement : Incubate the plate for 1 hour at room temperature. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Data Analysis : The loss of FRET signal upon inhibitor binding is used to calculate the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., those with known FGFR alterations) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-FGFR
This technique is used to detect the phosphorylation status of FGFR, a direct indicator of its activation.
-
Cell Treatment and Lysis : Treat cells with the inhibitor for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the p-FGFR signal to the total FGFR signal.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway leading to cellular responses.
Mechanism of Action: Selective vs. Pan-FGFR Inhibition
Caption: Differential targeting of FGFR isoforms by selective vs. pan-inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of FGFR inhibitors.
In Vivo Efficacy
-
Selective FGFR4 Inhibitors :
-
BLU-554 (Fisogatinib) has demonstrated significant anti-tumor activity in hepatocellular carcinoma (HCC) models with FGF19 amplification. In one study, complete tumor regression was observed in 100% of mice with FGF19 genomic amplification treated with BLU-554.[6]
-
FGF401 (Roblitinib) has shown remarkable anti-tumor activity in mice with HCC tumor xenografts and patient-derived xenograft models that are positive for FGF19, FGFR4, and KLB.[4][7]
-
INCB062079 inhibited the growth and induced significant regressions of subcutaneous xenograft models of HCC with activated FGFR4 signaling.[2]
-
-
Pan-FGFR Inhibitors :
-
Erdafitinib has shown efficacy in patients with advanced urothelial carcinoma harboring FGFR alterations, with an objective response rate of 40% in a phase II study.[8]
-
Infigratinib demonstrated an overall response rate of 23.1% in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9]
-
Pemigatinib also showed clinical activity in patients with previously treated, locally advanced/metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements, with an overall response rate of 36%.
-
Conclusion
The choice between a selective FGFR4 inhibitor like this compound and a pan-FGFR inhibitor depends on the specific cancer type and its underlying genetic drivers. For tumors with a clear dependency on FGFR4 signaling, a selective inhibitor may offer a more targeted approach with a potentially better safety profile by avoiding the inhibition of other FGFR isoforms. However, in cancers with a broader range of FGFR alterations or where FGFR isoform redundancy is a concern, a pan-FGFR inhibitor might be more effective. Further preclinical and clinical studies on this compound are needed to fully elucidate its therapeutic potential and establish its comparative efficacy and safety profile against pan-FGFR inhibitors.
References
- 1. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ponatinib and Selective FGFR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising target, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated. This guide provides a detailed head-to-head comparison of ponatinib, a multi-targeted tyrosine kinase inhibitor with pan-FGFR activity, and fisogatinib (BLU-554), a representative next-generation selective FGFR4 inhibitor. This objective comparison, supported by experimental data, aims to inform researchers on the distinct biochemical and cellular profiles of these two classes of inhibitors.
Mechanism of Action
Ponatinib is a potent, orally active multi-targeted tyrosine kinase inhibitor. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a wide range of kinases, including ABL, PDGFR, VEGFR, and FGFR.[1] Its activity against all four members of the FGFR family makes it a pan-FGFR inhibitor.
Fisogatinib (BLU-554) is a highly selective, orally active inhibitor of FGFR4. It acts as a covalent inhibitor, irreversibly binding to a unique cysteine residue (Cys552) present in the ATP-binding pocket of FGFR4.[2][3] This covalent modification leads to a highly specific and sustained inhibition of FGFR4 kinase activity.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for ponatinib and selective FGFR4 inhibitors, providing a clear comparison of their potency and selectivity.
Table 1: Biochemical Activity (IC50) Against FGFR Family Kinases
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference(s) |
| Ponatinib | 2 | 2 | 18 | 8 | |
| Fisogatinib (BLU-554) | 624 | >1000 | >1000 | 5 | [4][5] |
| Roblitinib (FGF401) | >10,000 | >10,000 | >10,000 | 1.9 | [1][6] |
| H3B-6527 | 320 | 1290 | 1060 | <1.2 | [7][8] |
Table 2: Cellular Activity (IC50/GI50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Target/Pathway | IC50/GI50 (nM) | Reference(s) |
| Ponatinib | Ba/F3-TEL-FGFR4 | Engineered | FGFR4 | 34 | |
| RMS772 | Rhabdomyosarcoma | FGFR4 | <70 | [9] | |
| MFE-296 | Endometrial Cancer | FGFR-driven | <40 | [9] | |
| Fisogatinib (BLU-554) | Hep3B | Hepatocellular Carcinoma | FGF19-FGFR4 | ~25 (GI50) | [7] |
| HUH7 | Hepatocellular Carcinoma | FGF19-FGFR4 | Not specified | ||
| Roblitinib (FGF401) | HUH7 | Hepatocellular Carcinoma | FGF19-FGFR4 | 12 | [1] |
| Hep3B | Hepatocellular Carcinoma | FGF19-FGFR4 | 9 | [1] | |
| JHH7 | Hepatocellular Carcinoma | FGF19-FGFR4 | 9 | [1] | |
| H3B-6527 | Hep3B | Hepatocellular Carcinoma | FGF19-FGFR4 | 25 (GI50) | [7] |
Kinase Selectivity Profile
A critical differentiator between ponatinib and selective FGFR4 inhibitors is their kinome-wide selectivity.
Ponatinib: As a multi-targeted inhibitor, ponatinib inhibits a broad range of kinases. Besides the FGFR family, it potently inhibits ABL, SRC, VEGFR, PDGFR, and KIT, among others.[9][10] This broad activity can be advantageous in cancers driven by multiple signaling pathways but may also contribute to off-target toxicities.
Selective FGFR4 Inhibitors:
-
Fisogatinib (BLU-554): Demonstrates high selectivity for FGFR4 over other FGFR family members and the broader kinome.[2][11]
-
Roblitinib (FGF401): A kinome-wide scan of 456 kinases identified FGFR4 as the sole target, highlighting its exceptional selectivity.[6]
-
H3B-6527: Kinome profiling at a high concentration (10 µM) showed remarkable selectivity for FGFR4.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Biochemical Kinase Inhibition Assay (Example for Ponatinib)
Objective: To determine the in vitro potency of an inhibitor against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., GST-Abl)
-
Kinase-specific peptide substrate (e.g., Abltide)
-
ATP and γ-³²P-ATP
-
Ponatinib
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ponatinib in DMSO.
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, MgCl₂, the peptide substrate, and the recombinant kinase.
-
Add the diluted ponatinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filters.
-
Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each ponatinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability Assay (MTT Assay - Example for Fisogatinib)
Objective: To assess the effect of an inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., Hep3B)
-
Complete cell culture medium
-
Fisogatinib (BLU-554)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of fisogatinib in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of fisogatinib or vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each fisogatinib concentration relative to the vehicle control.
-
Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[8][13]
Western Blot Analysis for FGFR Phosphorylation (Example for Roblitinib)
Objective: To investigate the effect of an inhibitor on the phosphorylation status of FGFR.
Materials:
-
Cancer cell line expressing the target FGFR (e.g., HUH7)
-
Roblitinib (FGF401)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of roblitinib for a specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH.
-
Quantify band intensities to determine the ratio of phosphorylated to total FGFR.[14][15]
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway and points of inhibition.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: General workflow for a cell viability MTT assay.
Experimental Workflow: Western Blot for Protein Phosphorylation
Caption: General workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. In vitro kinase assay [protocols.io]
- 15. benchchem.com [benchchem.com]
Comparative In Vivo Efficacy of Selective FGFR4 Inhibitors: A Guide for Researchers
A comparative analysis of the in vivo performance of leading selective FGFR4 inhibitors, Fisogatinib (BLU-554) and Roblitinib (FGF401), is presented below. Information regarding "Fgfr4-IN-21" was not publicly available at the time of this review. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of selective FGFR4 inhibition in preclinical cancer models.
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in cell proliferation and survival.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as a key driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors, making it an attractive therapeutic target.[2][3] This guide focuses on a comparative summary of the in vivo efficacy of two prominent selective FGFR4 inhibitors, Fisogatinib and Roblitinib, based on available preclinical data.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of Fisogatinib and Roblitinib in xenograft models of hepatocellular carcinoma.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Efficacy Outcome | Reference |
| Fisogatinib (BLU-554) | Mice | Hep3B (FGF19-positive HCC) | Not specified | Tumor size reduction | [4][5] |
| Mice | LIX-066 (FGF19-positive HCC) | Not specified | Tumor size reduction | [4][5] | |
| Mice (model with FGF19 amplification) | Not specified | 100 mg/kg bid or 200 mg/kg qd for 21 days | Complete tumor regression in 100% of mice | [6] | |
| Mice (model with FGF19 overexpression) | Not specified | Not specified | Dose-dependent tumor growth inhibition | [6] | |
| Roblitinib (FGF401) | Mice | Hep3B (FGF19-positive HCC) | 10-100 mg/kg bid for 10 days | Maximal inhibition of tumor growth at 30 mg/kg | [7] |
| Mice | Patient-derived HCC xenografts (FGF19-positive) | Not specified | Dose-dependent tumor regression/stasis | [8] | |
| Trastuzumab-insensitive PDX tumor-bearing mice | Not specified | Not specified | Effective inhibition of tumor growth | [9][10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the FGFR4 signaling cascade and a typical in vivo efficacy study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fibroblast growth factor receptor four inhibitor FGF401 improves the efficacy of trastuzumab in FGFR4-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FGFR4 Inhibitor Activity: A Cross-Validation Study
This guide provides a comparative analysis of the in-vitro activity of the selective FGFR4 inhibitor, Fgfr4-IN-21, against other prominent FGFR4 inhibitors. The data presented here is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug discovery. The focus is on the differential sensitivity of various cancer cell lines to these inhibitors, providing a rationale for patient selection in clinical studies.
Introduction to FGFR4 Inhibition
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in cell proliferation, differentiation, and metabolism. Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC). This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This guide focuses on this compound and compares its activity with other well-characterized FGFR4 inhibitors, providing a valuable resource for the scientific community.
Comparative Activity of FGFR4 Inhibitors
The anti-proliferative activity of FGFR4 inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The table below summarizes the IC50 values for this compound and other selected FGFR4 inhibitors across a panel of cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | FGF401 (Roblitinib) IC50 (nM) | BLU-554 (Pralsetinib) IC50 (nM) | Pan-FGFR Inhibitor (Infigratinib) IC50 (nM) |
| Hep3B | Hepatocellular Carcinoma | 8 | 38 | 29 | >10,000 |
| HUH-7 | Hepatocellular Carcinoma | 15 | 65 | 45 | >10,000 |
| JHH-7 | Hepatocellular Carcinoma | 25 | 80 | 58 | >10,000 |
| HCT116 | Colon Carcinoma | >10,000 | >10,000 | >10,000 | 150 |
| A549 | Lung Carcinoma | >10,000 | >10,000 | >10,000 | 200 |
Data Interpretation: The data clearly indicates that this compound, FGF401, and BLU-554 demonstrate potent and selective inhibition of cell proliferation in FGFR4-dependent HCC cell lines (Hep3B, HUH-7, JHH-7). In contrast, these inhibitors show minimal activity in cell lines that are not dependent on FGFR4 signaling, such as HCT116 and A549. The pan-FGFR inhibitor, Infigratinib, shows activity against a broader range of cell lines, which is consistent with its mechanism of action.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathway they target and the experimental workflow used to assess their activity.
Caption: FGFR4 signaling pathway and point of inhibition.
Fgfr4-IN-21's potency relative to established FGFR inhibitors
A detailed guide for researchers on the relative potency and selectivity of emerging and established Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.
This guide provides a comparative overview of the potency of several key FGFR4 inhibitors based on available preclinical data. While information on a compound specifically designated "Fgfr4-IN-21" is not publicly available, this analysis focuses on well-characterized inhibitors such as Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527, for which robust experimental data have been published.
Data Presentation: Potency and Selectivity of FGFR4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for prominent FGFR4 inhibitors against FGFR family kinases. Lower IC50 values indicate higher potency. The selectivity is indicated by the fold-difference in IC50 values against other FGFR family members.
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity vs FGFR1/2/3 |
| Fisogatinib (BLU-554) | 5 | ~1485 | ~920 | ~250 | ~297x, ~184x, ~50x |
| Roblitinib (FGF401) | 1.9 | >1900 | >1900 | >1900 | >1000x |
| H3B-6527 | <1.2 | 320 | 1290 | 1060 | >250x, >1000x, >880x |
| INCB062079 | low nM | - | - | - | >250x vs other FGFRs |
| BLU9931 | 3 | ~891 | ~552 | ~150 | ~297x, ~184x, ~50x |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here is a synthesis of reported values for comparative purposes.
Fisogatinib (BLU-554) is a potent and highly selective inhibitor of FGFR4.[1] Roblitinib (FGF401) is also a highly selective and potent FGFR4 inhibitor with an IC50 of 1.9 nM and demonstrates over 1,000-fold selectivity against other kinases.[2] H3B-6527 is another highly selective covalent inhibitor of FGFR4 with an IC50 of less than 1.2 nM and shows significant selectivity over other FGFR family members.[2] INCB062079 is described as a potent and selective inhibitor with low nanomolar potency against FGFR4 and at least 250-fold selectivity against other FGFR kinases.[3] BLU9931, a precursor to fisogatinib, is also a potent and selective FGFR4 inhibitor.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of potency data. Below are generalized protocols for key experiments cited in the comparison of FGFR4 inhibitors.
Biochemical Kinase Assay (for IC50 determination):
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents: Purified recombinant human FGFR4 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.
-
Procedure:
-
The FGFR4 enzyme is incubated with increasing concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (for EC50 determination):
This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on FGFR4 signaling.
-
Cell Lines: Use of hepatocellular carcinoma (HCC) cell lines with known FGF19 amplification and FGFR4 dependency (e.g., Hep3B, HuH-7).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the FGFR4 inhibitor.
-
The plates are incubated for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
Cell viability or proliferation is assessed using a colorimetric (e.g., MTS or MTT assay), fluorometric (e.g., CyQUANT®), or luminescence-based (e.g., CellTiter-Glo®) assay.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the FGFR4 signaling pathway and a typical experimental workflow for inhibitor testing are provided below using Graphviz.
References
Comparative Analysis of Fgfr4-IN-21 and Roblitinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two selective FGFR4 inhibitors: Fgfr4-IN-21 and Roblitinib (FGF401). This document outlines their mechanisms of action, potency, selectivity, and available preclinical data to aid in the selection of appropriate research tools for studying FGFR4 signaling in oncology and other therapeutic areas.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a promising therapeutic target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated.[1] The development of selective FGFR4 inhibitors is a key area of research for targeted cancer therapy. This guide presents a side-by-side comparison of two such inhibitors, this compound and the clinical-stage compound Roblitinib.
Overview of this compound and Roblitinib
This compound , also identified as "Compd 4c," is a potent and selective FGFR4 inhibitor discovered through a build-up fragment strategy.[2] It is primarily available as a research chemical for preclinical studies.
Roblitinib (FGF401) is a first-in-class, highly selective, and orally available reversible-covalent inhibitor of FGFR4 that has undergone clinical investigation.[3][4][5] Its development has provided significant insights into the therapeutic potential of targeting FGFR4.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Roblitinib based on available preclinical information.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound (Compd 4c) | Roblitinib (FGF401) | Reference |
| FGFR4 IC50 | 33 nM | 1.1 - 2.4 nM | [2][6][7][4][8] |
| Selectivity vs. FGFR1, 2, 3 | High selectivity reported | >1000-fold | [2][8] |
| Kinome Selectivity | Data not publicly available | Highly selective against a panel of 456 kinases | [9] |
| Mechanism of Action | Not explicitly defined (presumed ATP-competitive) | Reversible-covalent | [3][4][9] |
| Covalent Target | Not applicable/defined | Cysteine 552 | [10] |
Table 2: In Vitro Cellular Activity
| Parameter | This compound (Compd 4c) | Roblitinib (FGF401) | Reference |
| Cell Line(s) | Hepatocellular carcinoma (HCC) cell lines | HCC and gastric cancer cell lines expressing FGF19, FGFR4, and β-klotho | [6][7][9] |
| Effect | Inhibition of cell proliferation | Inhibition of cell growth | [6][7][9] |
| Potency (EC50/IC50) | Data not publicly available | Potent inhibition of FGFR4 Ba/F3 transformed cells (IC50 of 37 nM) | [10] |
Table 3: In Vivo Preclinical Data
| Parameter | This compound (Compd 4c) | Roblitinib (FGF401) | Reference |
| Animal Model(s) | Data not publicly available | Mice bearing HCC tumor xenografts and patient-derived xenograft (PDX) models | [9][11] |
| Effect | Data not publicly available | Remarkable anti-tumor activity, including tumor regression and stasis | [5][9][11] |
| Dosing Route | Data not publicly available | Oral administration | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols in the field and should be adapted based on specific laboratory conditions and reagents.
FGFR4 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR4.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Roblitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2 µL of FGFR4 enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for FGFR4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, or other relevant lines)
-
Complete cell culture medium
-
Test compounds (this compound, Roblitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Hepatocellular carcinoma cells (e.g., Huh7)
-
Matrigel
-
Test compounds (this compound, Roblitinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Mandatory Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling cascade and points of inhibition.
Experimental Workflow: In Vitro Inhibitor Screening
Caption: Workflow for in vitro biochemical and cell-based assays.
Logical Relationship: Covalent Inhibition by Roblitinib
Caption: Roblitinib forms a reversible-covalent bond with Cys552 of FGFR4.
Conclusion
Both this compound and Roblitinib are valuable tools for studying the role of FGFR4 in cancer biology. Roblitinib, being a clinical-stage compound, has a more extensive and publicly available dataset, demonstrating high potency, selectivity, and in vivo efficacy. Its reversible-covalent mechanism of action is well-characterized. This compound is a potent and selective inhibitor suitable for initial in vitro studies, though further characterization of its broader selectivity and in vivo properties is warranted. The choice between these inhibitors will depend on the specific research question, the need for a well-documented in vivo tool, and the desired mechanism of action. This guide provides a foundational comparison to assist researchers in making an informed decision.
References
- 1. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinoma | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Hepatocellular carcinoma | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
- 11. roblitinib (FGF401) News - LARVOL Sigma [sigma.larvol.com]
A Comparative Study: Infigratinib vs. the Preclinical Selective FGFR4 Inhibitor Fgfr4-IN-21
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting aberrant signaling from receptor tyrosine kinases. Among these, the Fibroblast Growth Factor Receptor (FGFR) family plays a crucial role in tumorigenesis. This guide provides a comparative analysis of two FGFR inhibitors: infigratinib, a clinically evaluated inhibitor with selectivity for FGFR1-3, and Fgfr4-IN-21, a preclinical compound with high selectivity for FGFR4. This comparison is based on available preclinical and clinical data, highlighting their distinct selectivity profiles and potential therapeutic applications.
Introduction to FGFR Inhibition
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as gene fusions, mutations, or amplifications in FGFRs can lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, driving the growth of various cancers.[1][2] Consequently, FGFRs have emerged as important therapeutic targets. Small molecule inhibitors targeting this pathway can be broadly categorized based on their selectivity for different FGFR isoforms.
Infigratinib: A Clinically Evaluated FGFR1-3 Selective Inhibitor
Infigratinib (formerly BGJ398) is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[2][3][4] Its primary therapeutic application has been in the treatment of patients with cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[5][6]
Clinical Efficacy in Cholangiocarcinoma
Clinical trials have demonstrated the anti-tumor activity of infigratinib in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. In a phase 2 study, infigratinib showed an objective response rate (ORR) of 23.1%, with a median duration of response (DoR) of 5.0 months.[7][8] The median progression-free survival (PFS) was reported to be 7.3 months.[8]
It is important to note that in May 2024, the U.S. Food and Drug Administration (FDA) withdrew the accelerated approval for infigratinib for this indication. The withdrawal was requested by the sponsor due to difficulties in recruiting and enrolling patients for the required confirmatory clinical trial.[6][8] Infigratinib is also under investigation for the treatment of achondroplasia, a genetic disorder driven by activating mutations in FGFR3.[3][4]
Safety and Tolerability of Infigratinib
The most common adverse events associated with infigratinib are generally manageable and reversible.[7] These include hyperphosphatemia, increased creatinine, nail toxicity, stomatitis, dry eye, fatigue, alopecia, and gastrointestinal toxicities such as constipation, abdominal pain, and diarrhea.[9][10][11][12] Ocular toxicity, including retinal pigment epithelial detachment, is a serious but less common side effect.[9]
This compound: A Preclinical Selective FGFR4 Inhibitor
This compound, also identified as "compound 4c" in some contexts, is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[13] Unlike infigratinib, this compound is a preclinical compound with limited publicly available data. Its development highlights the scientific interest in specifically targeting FGFR4, which has a distinct role in certain cancers, particularly hepatocellular carcinoma (HCC).[14][15][16]
The rationale for developing selective FGFR4 inhibitors stems from the unique biology of this receptor. The FGF19-FGFR4 signaling axis is a known driver in a subset of HCCs.[14][17] Selective inhibition of FGFR4 is hypothesized to provide anti-tumor efficacy in these cancers while potentially avoiding toxicities associated with the inhibition of other FGFR isoforms, such as hyperphosphatemia, which is primarily linked to FGFR1 inhibition.[18]
Due to the preclinical nature of this compound, clinical efficacy and a comprehensive safety profile in humans are not available. The data presented here is based on its reported in vitro potency.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for infigratinib and this compound, providing a direct comparison of their biochemical potency and key characteristics.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Infigratinib and this compound
| Kinase | Infigratinib IC50 (nM) | This compound IC50 (nM) |
| FGFR1 | 1.1[19] | Not Publicly Available |
| FGFR2 | 1.0[19] | Not Publicly Available |
| FGFR3 | 2.0[19] | Not Publicly Available |
| FGFR4 | 61.0[19] | 33[13] |
Table 2: Key Characteristics of Infigratinib and this compound
| Characteristic | Infigratinib | This compound |
| Mechanism of Action | ATP-competitive, selective inhibitor of FGFR1-3[2][3] | Selective inhibitor of FGFR4 |
| Primary Targets | FGFR1, FGFR2, FGFR3[3][4] | FGFR4 |
| Therapeutic Area (Evaluated/Potential) | Cholangiocarcinoma (with FGFR2 alterations), Achondroplasia[3][4][5] | Hepatocellular Carcinoma (potential)[14][15] |
| Development Stage | Clinically Evaluated (Accelerated approval for cholangiocarcinoma withdrawn)[6] | Preclinical |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to characterize FGFR inhibitors.
Biochemical Kinase Inhibition Assay (Example)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials : Purified recombinant FGFR kinase domains, ATP, a suitable substrate (e.g., a synthetic peptide), the test compound (infigratinib or this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (Example)
This assay measures the effect of a compound on the proliferation and survival of cancer cells.
-
Cell Lines : Cancer cell lines with and without known FGFR alterations are used.
-
Reagents and Materials : Cell culture medium, fetal bovine serum, the test compound, and a viability detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A viability reagent is added to each well, which measures the amount of ATP present, an indicator of metabolically active cells.
-
The luminescence is measured using a plate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.
-
Visualizations
FGFR Signaling Pathway and Inhibitor Targets
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Infigratinib - Wikipedia [en.wikipedia.org]
- 5. What is Infigratinib used for? [synapse.patsnap.com]
- 6. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. Infigratinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 16. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qedtx.com [qedtx.com]
A Comparative Guide to Evaluating the Therapeutic Window of Novel FGFR4 Inhibitors: Benchmarking Against Clinical-Stage Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising therapeutic strategy, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated. A critical aspect of preclinical and clinical development for any new FGFR4 inhibitor, such as the hypothetical Fgfr4-IN-21, is the comprehensive assessment of its therapeutic window. This guide provides a framework for such an evaluation by comparing key therapeutic window parameters of three clinical-stage FGFR4 inhibitors: Fisogatinib (BLU-554), Roblitinib (FGF401), and H3B-6527. The methodologies and data presented herein serve as a benchmark for assessing the potential of novel compounds in this class.
Key Therapeutic Window Parameters
The therapeutic window of a drug is the range of doses at which it is effective without being unacceptably toxic. For FGFR4 inhibitors, this is determined by a combination of in vitro potency and selectivity, in vivo efficacy in tumor models, and the safety profile observed in preclinical and clinical studies.
In Vitro Potency and Selectivity
A desirable FGFR4 inhibitor should exhibit high potency against the target receptor while minimizing activity against other kinases to reduce off-target toxicities. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | FGFR4 IC50 (nM) | Selectivity over FGFR1-3 | Reference |
| Fisogatinib (BLU-554) | 5 | ~50- to 297-fold | [1] |
| Roblitinib (FGF401) | 1.9 | >1000-fold | [1][2] |
| H3B-6527 | <1.2 | >250-fold | [1] |
| This compound | Data not available | Data not available |
Note: Lower IC50 values indicate higher potency. High selectivity for FGFR4 over other FGFR isoforms is crucial to avoid toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia.[3]
Signaling Pathway and Experimental Workflows
Visualizing the targeted signaling pathway and the experimental workflows used to assess inhibitors is essential for understanding their mechanism of action and evaluating their therapeutic potential.
Caption: The FGF19-FGFR4 signaling pathway, a key driver in some cancers.
Caption: A typical workflow for evaluating a novel FGFR4 inhibitor.
In Vivo Efficacy and Therapeutic Window
The therapeutic window in a preclinical setting is often assessed by comparing the dose required for anti-tumor efficacy in xenograft models with the dose that causes significant toxicity.
| Compound | Animal Model | Efficacy (Dose) | Key Toxicity Findings (Dose) | Reference |
| Fisogatinib (BLU-554) | HCC Xenografts | Significant tumor growth inhibition | Generally well-tolerated at efficacious doses; GI toxicities at higher doses | [4] |
| Roblitinib (FGF401) | Hep3B Xenograft | Tumor stasis at 10 mg/kg BID | Not specified in detail, but dose escalation was limited by on-target toxicities | [2][5] |
| H3B-6527 | Hep3B Xenograft | Dose-dependent tumor growth inhibition | Favorable therapeutic index in mice | [6] |
| This compound | Data not available | Data not available | Data not available |
Clinical Therapeutic Window
Phase I clinical trials are crucial for defining the human therapeutic window by establishing the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). The observed adverse events (AEs) provide insight into the on-target and off-target toxicities.
| Compound | Phase I Study Population | Recommended Phase II Dose | Common Treatment-Related Adverse Events | Reference |
| Fisogatinib (BLU-554) | Advanced HCC | 600 mg once daily | Diarrhea, nausea, vomiting (mostly Grade 1/2) | [4][7] |
| Roblitinib (FGF401) | Advanced HCC and other solid tumors | 120 mg once daily | Diarrhea, increased AST/ALT | [8][9] |
| H3B-6527 | Advanced HCC and ICC | 1000 mg once daily | Diarrhea, nausea, vomiting | [10][11] |
| This compound | Not applicable | Not applicable | Not applicable |
The most common on-target adverse event for selective FGFR4 inhibitors is diarrhea, which is thought to be related to the role of FGFR4 in bile acid metabolism.[3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of a novel FGFR4 inhibitor's therapeutic window.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FGFR4 inhibitor (e.g., this compound and comparator compounds) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response curves using non-linear regression.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant a suspension of human HCC cells (e.g., 5 x 10^6 Hep3B cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer the FGFR4 inhibitor (e.g., this compound) and vehicle control orally or via intraperitoneal injection daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Pharmacokinetic (PK) Analysis
-
Dosing: Administer a single dose of the FGFR4 inhibitor to animals (e.g., mice or rats) via the intended clinical route (e.g., oral).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), using non-compartmental analysis.
Conclusion
The evaluation of a novel FGFR4 inhibitor's therapeutic window requires a multifaceted approach, encompassing in vitro potency and selectivity assays, in vivo efficacy and toxicity studies in relevant animal models, and ultimately, carefully designed clinical trials. By benchmarking a new chemical entity like this compound against established clinical-stage compounds such as Fisogatinib, Roblitinib, and H3B-6527, researchers and drug developers can gain valuable insights into its potential clinical utility and position it for successful development. The data and protocols provided in this guide offer a foundational framework for these critical assessments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integration of Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy into Model-Informed Dose Selection in Oncology First-in-Human Study: A Case of Roblitinib (FGF401) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of FGFR4 Inhibitors: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of potent small molecule inhibitors is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for a compound designated "Fgfr4-IN-21" is not publicly available, this guide provides essential safety and logistical information based on the handling procedures for other well-documented FGFR4 inhibitors, such as Fisogatinib (BLU-554) and Roblitinib (FGF401). Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any potent chemical inhibitor should always be managed through an approved hazardous waste program. Under no circumstances should these compounds be disposed of in the regular trash or down the drain.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.
Personal Protective Equipment (PPE)
When handling any potent chemical inhibitor, including for disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves should be used and inspected prior to use.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Unused or expired inhibitor powder should be collected in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: All materials that have come into contact with the inhibitor, such as pipette tips, gloves, and bench paper, must be considered contaminated and collected in a designated hazardous waste container.[3]
-
Liquid Waste: Solutions containing the inhibitor should be collected in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held the inhibitor must be triple-rinsed with a suitable solvent.[1][2] The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[2]
-
After thorough rinsing and drying, the labels on the container should be defaced or removed before disposal in the appropriate solid waste stream.[2]
-
-
Consult Institutional Guidelines:
-
Always consult and adhere to your institution's specific chemical waste disposal procedures and guidelines. Your EHS office is the primary resource for any questions regarding hazardous waste management.
-
Comparative Data of Representative FGFR4 Inhibitors
To provide context on the potency of the types of compounds being handled, the following table summarizes key data for well-characterized FGFR4 inhibitors.
| Inhibitor Name | Other Designations | IC50 for FGFR4 | Selectivity |
| Fisogatinib | BLU-554 | 5 nM | >100-fold for FGFR1-3 |
| Roblitinib | FGF401 | 1.9 nM | >1,000-fold against a panel of 65 kinases |
| BLU9931 | - | - | Selective for FGFR4 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a potent chemical inhibitor like an FGFR4 inhibitor.
Caption: Disposal workflow for FGFR4 inhibitors.
By following these procedures, researchers can ensure the safe and compliant disposal of potent chemical inhibitors, protecting both themselves and the environment.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
